molecular formula C12H18ClNO2 B13207753 4-[Butyl(methyl)amino]benzoic acid hydrochloride

4-[Butyl(methyl)amino]benzoic acid hydrochloride

Cat. No.: B13207753
M. Wt: 243.73 g/mol
InChI Key: SLJSOJWQVLQFEJ-UHFFFAOYSA-N
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Description

4-[Butyl(methyl)amino]benzoic acid hydrochloride is a chemical derivative of para-aminobenzoic acid (PABA), a versatile scaffold widely recognized in medicinal chemistry for designing novel therapeutic agents . As an N-alkylated PABA analog, this compound serves as a valuable building block in organic synthesis and drug discovery efforts. The structural motif of 4-aminobenzoic acid is found in compounds with a diverse range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties, making it a privileged structure in pharmaceutical research . The incorporation of a butyl(methyl)amino group and its hydrochloride salt form typically enhances the compound's solubility and stability, facilitating its handling in various experimental protocols. This product is intended for use in research laboratories as a key intermediate for the synthesis of more complex molecules, such as Schiff bases, amides, and other functionalized compounds . Researchers can utilize it to explore structure-activity relationships or develop new chemical entities targeting various enzymes and biological pathways. 4-[Butyl(methyl)amino]benzoic acid hydrochloride is supplied for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

4-[butyl(methyl)amino]benzoic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H

InChI Key

SLJSOJWQVLQFEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

4-[Butyl(methyl)amino]benzoic Acid Hydrochloride: A Technical Whitepaper on Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, para-aminobenzoic acid (PABA) derivatives serve as indispensable building blocks. Among these, 4-[butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3) represents a highly specialized, N,N-dialkylated analog designed to balance lipophilicity, steric hindrance, and electronic push-pull dynamics.

Unlike primary or mono-alkylated PABA derivatives, the asymmetric N-butyl-N-methyl substitution creates a unique physicochemical profile. The methyl group minimizes steric bulk near the aromatic ring, ensuring optimal orbital overlap for electron delocalization, while the butyl chain significantly increases the partition coefficient (LogP), enhancing membrane permeability. Formulating this compound as a hydrochloride salt resolves the inherent aqueous insolubility of the zwitterionic free base, making it immediately applicable for physiological assays and polar solvent reactions [1, 2].

This whitepaper provides an in-depth analysis of its chemical properties, structural mechanics, validated synthetic pathways, and downstream applications in pharmaceutical and photochemical development.

Physicochemical Profiling and Structural Dynamics

Quantitative Chemical Properties

To facilitate formulation and reaction planning, the core quantitative metrics of both the free base and the hydrochloride salt are summarized below.

PropertyValue / Description
Compound Name 4-[Butyl(methyl)amino]benzoic acid hydrochloride
CAS Number (HCl Salt) 1221722-41-3
CAS Number (Free Base) 75681-64-0
PubChem CID (Free Base) 15077621
Molecular Formula C₁₂H₁₇NO₂ · HCl
Molecular Weight 243.73 g/mol (Salt) / 207.27 g/mol (Free Base)
Structural Class N,N-Dialkylated p-Aminobenzoic Acid
Physical State Solid (Crystalline powder)
Solubility Profile High in Water, DMSO, and Methanol; Low in Hexane
Electronic "Push-Pull" System

The compound is a classic Donor-π-Acceptor (D-π-A) system. The N,N-dialkylamine acts as a strong electron donor (+M effect), pushing electron density into the π-conjugated benzene ring. Conversely, the para-substituted carboxylic acid acts as an electron acceptor (-M effect).

This intramolecular charge transfer (ICT) is highly sensitive to solvent polarity. In drug development, this electronic distribution mimics the pharmacophore of local anesthetics like tetracaine (which utilizes a 4-(butylamino)benzoic acid core) [3, 4]. In materials science, this push-pull nature allows the molecule to function as an highly efficient amine synergist in Type II photoinitiator systems for UV-cured resins.

G Donor Electron Donor N-Butyl-N-methyl Group Ring Pi-Conjugated Bridge Benzene Ring Donor->Ring +M Effect (Lone Pair Delocalization) Acceptor Electron Acceptor Carboxylic Acid Group Ring->Acceptor -M Effect (Electron Withdrawal) TICT Twisted Intramolecular Charge Transfer (TICT) Acceptor->TICT Photoexcitation (Dipole Moment Shift)

Fig 1: Push-pull electronic pathway driving intramolecular charge transfer.

Validated Synthetic Methodology

Synthesizing asymmetrically dialkylated anilines requires strict control to prevent over-alkylation (quaternization) or esterification of the carboxylic acid. The most reliable, self-validating protocol utilizes a step-wise Reductive Amination rather than direct alkylation with alkyl halides [3].

Rationale for Experimental Design

Direct reaction of 4-(methylamino)benzoic acid with butyl bromide often requires harsh basic conditions (e.g., K₂CO₃/DMF at 140°C), which can inadvertently lead to the formation of butyl esters. By utilizing reductive amination with butyraldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is strictly limited to the amine nitrogen under mild, mildly acidic conditions, preserving the free carboxylic acid.

Step-by-Step Protocol: Synthesis of the HCl Salt

Phase 1: Reductive Amination (Free Base Formation)

  • Preparation: Dissolve 1.0 equivalent of 4-(methylamino)benzoic acid in 1,2-dichloroethane (DCE). Add 1.2 equivalents of butyraldehyde.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. The choice of NaBH(OAc)₃ over NaBH₄ is critical; it is mild enough to reduce the iminium ion without reducing the aldehyde or the carboxylic acid.

  • Validation Check: Monitor via HPLC or TLC (DCM:MeOH 9:1). The disappearance of the secondary amine peak validates complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ (adjusting to pH 6 to keep the product as a neutral zwitterion). Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.

Phase 2: Hydrochloride Salt Precipitation

  • Dissolution: Dissolve the crude 4-[butyl(methyl)amino]benzoic acid in anhydrous 1,4-dioxane or diethyl ether.

  • Salt Formation: Slowly bubble dry HCl gas or add a stoichiometric excess of 2M HCl in diethyl ether at 0°C.

  • Causality of Precipitation: The protonation of the tertiary amine drastically shifts the molecule's solubility profile. The highly polar HCl salt becomes insoluble in the non-polar ethereal solvent, driving the reaction forward via Le Chatelier’s principle and precipitating as a highly pure crystalline solid.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold ether, and dry under high vacuum.

G A 4-(Methylamino) benzoic Acid B Iminium Ion Intermediate A->B Butyraldehyde AcOH, DCE C Free Base (C12H17NO2) B->C NaBH(OAc)3 (Reduction) D Target HCl Salt (C12H18ClNO2) C->D 2M HCl in Ether (Precipitation)

Fig 2: Stepwise reductive amination and salt precipitation workflow.

Analytical Characterization Standards

To ensure trustworthiness and batch-to-batch reproducibility, the following analytical validations must be performed on the isolated hydrochloride salt:

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield shift of the aromatic protons adjacent to the protonated amine. The N-methyl group will appear as a singlet (~3.0 ppm), and the N-butyl terminal methyl will appear as a triplet (~0.9 ppm). The acidic proton (COOH) and the ammonium proton (NH⁺) will exchange and may appear as a broad singlet >10 ppm.

  • LC-MS (ESI+): The mass spectrometer must be run in positive ion mode. The expected m/z for the molecular ion [M+H]⁺ is 208.1 (corresponding to the protonated free base). The chloride counter-ion is typically invisible in ESI+.

  • HPLC Purity: Use a reverse-phase C18 column. Because the compound is an ionizable salt, a buffered mobile phase (e.g., 0.1% TFA in Water / Acetonitrile) is mandatory to prevent peak tailing.

Applications in Drug Development

The structural topology of 4-[butyl(methyl)amino]benzoic acid makes it a privileged scaffold in medicinal chemistry.

1. Local Anesthetic Pharmacophores: The compound is a direct structural analog to the degradation products and synthetic precursors of Tetracaine (which utilizes a 4-(butylamino)benzoic acid moiety) [4]. The addition of the N-methyl group prevents the formation of secondary amine reactive metabolites, potentially reducing toxicity while maintaining the voltage-gated sodium channel blocking properties when esterified to a basic side chain.

2. Fluorescent Probes: Because of the D-π-A architecture, derivatives of this compound are utilized in designing environmentally sensitive fluorescent probes. Upon excitation, the molecule can enter a Twisted Intramolecular Charge Transfer (TICT) state. The hydrochloride salt serves as a water-soluble precursor for coupling reactions (e.g., EDC/NHS coupling) to attach this fluorophore to peptides or antibodies.

References

  • Title: 4-(Butyl(methyl)amino)benzoic acid (CID 15077621) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties Source: Natural Product Research (Taylor & Francis) URL: [Link]

Molecular structure and weight of 4-[Butyl(methyl)amino]benzoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph & Analytical Guide Subject: 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3) Intended Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4-[Butyl(methyl)amino]benzoic acid hydrochloride is a specialized intermediate often encountered in the synthesis and degradation profiling of local anesthetics (specifically the amino-ester class like Tetracaine). It represents a para-substituted benzoic acid where the amine functionality is tertiary, bearing both a butyl and a methyl group.

Nomenclature & Registry
ParameterDetail
IUPAC Name 4-(N-Butyl-N-methylamino)benzoic acid hydrochloride
Common Synonyms p-(Butylmethylamino)benzoic acid HCl; N-Butyl-N-methyl-4-carboxyaniline HCl
CAS Number (HCl) 1221722-41-3
CAS Number (Free Acid) 75681-64-0
Molecular Formula C₁₂H₁₈ClNO₂ (Salt) / C₁₂H₁₇NO₂ (Parent)
Molecular Weight 243.73 g/mol (Salt) / 207.27 g/mol (Parent)
SMILES CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl
Structural Specifications

The molecule consists of a lipophilic tail (N-butyl) and a polar head (carboxylic acid), mediated by a phenyl ring. The hydrochloride salt form ensures water solubility, making it suitable for aqueous-phase HPLC analysis and biological assays.

  • Aromatic Core: 1,4-disubstituted benzene ring.

  • Amine Center: Tertiary amine.[2] The nitrogen lone pair is conjugated with the phenyl ring, reducing its basicity compared to aliphatic amines, but the alkyl groups (butyl/methyl) provide inductive donation (+I), modulating this effect.

  • Acidic Center: Carboxylic acid (pKa ≈ 4.5).

Visualization: Chemical Connectivity

The following diagram illustrates the connectivity and functional groups.

Figure 1: Connectivity diagram of 4-[Butyl(methyl)amino]benzoic acid HCl showing the N-substitution pattern.

Synthesis & Manufacturing Logic

The synthesis of this compound typically follows a Reductive Alkylation pathway. This approach is preferred over direct alkylation with alkyl halides to avoid over-alkylation (quaternization) and to ensure regioselectivity.

Primary Synthesis Route: Reductive Amination

Starting Material: 4-(Methylamino)benzoic acid or 4-Aminobenzoic acid (PABA).

Protocol Logic:

  • Precursor Selection: 4-(Methylamino)benzoic acid (CAS 10541-83-0) is the most direct precursor.

  • Carbon Source: Butyraldehyde is used to introduce the butyl chain.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (H₂/Pd-C). STAB is preferred for lab-scale due to mild conditions that preserve the carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-(Methylamino)benzoic acid in 1,2-Dichloroethane (DCE) or Methanol.

  • Imine Formation: Add 1.1 eq of Butyraldehyde.[3] Stir for 30 min to allow hemiaminal/imine equilibrium.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride portion-wise. Maintain temp at 20–25°C.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[3][4]

  • Salt Formation: Dissolve the crude free acid in diethyl ether/ethanol and add 4M HCl in dioxane dropwise. The HCl salt precipitates as a white solid.

Synthesis Workflow Diagram

Synthesis Pathway Start 4-(Methylamino)benzoic acid Intermediate Imine/Hemiaminal Species Start->Intermediate + Reagent1 Reagent1 Butyraldehyde Reduction Reduction (NaBH(OAc)3 or H2/Pd) Intermediate->Reduction ProductFree Free Acid Product (Oil/Solid) Reduction->ProductFree SaltForm HCl Salt Formation (HCl in Dioxane) ProductFree->SaltForm Final 4-[Butyl(methyl)amino]benzoic acid HCl (Crystalline Solid) SaltForm->Final

Figure 2: Reductive amination pathway from the methylamino precursor.

Analytical Characterization

For drug development applications, establishing the purity and identity of this compound is critical, especially if used as an impurity standard for Tetracaine.

Spectroscopic Expectations (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0-13.0: Broad singlet (COOH).

    • δ 7.7-7.8: Doublet (2H, Ar-H ortho to COOH).

    • δ 6.6-6.8: Doublet (2H, Ar-H ortho to N).

    • δ 3.4: Triplet (2H, N-CH ₂-CH₂...).

    • δ 2.9: Singlet (3H, N-CH ₃).

    • δ 1.5: Multiplet (2H, butyl C2).

    • δ 1.3: Multiplet (2H, butyl C3).

    • δ 0.9: Triplet (3H, terminal CH ₃).

HPLC Method (Purity & Related Substances)

The high polarity of the amino-acid functionality requires a buffered mobile phase to prevent peak tailing.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 290 nm (Max absorption for N-alkyl aminobenzoates)
Retention Logic The compound will elute earlier than Tetracaine due to the free carboxylic acid (more polar) but later than 4-aminobenzoic acid (PABA) due to the butyl chain.

Applications in Drug Development

Impurity Profiling

In the manufacturing of Tetracaine (an ester anesthetic), hydrolysis of the ester bond yields 4-(butylamino)benzoic acid. If the synthesis of Tetracaine involved methylation steps or contaminated starting materials (e.g., methylamine traces), 4-[Butyl(methyl)amino]benzoic acid can form as a "Process-Related Impurity."

  • Role: It serves as a Certified Reference Material (CRM) to quantify specific degradation pathways or side-reactions.

Structural Activity Relationship (SAR) Probe

Researchers use this compound to study the steric influence of the N-methyl group on the binding affinity of benzoate-based anesthetics to voltage-gated sodium channels. The N-methyl group prevents hydrogen bonding at the amine site, altering the drug's interaction with the receptor pore.

Handling & Stability

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility:

    • Water: >10 mg/mL (Acidic pH aids solubility).

    • DMSO: Soluble.[3]

    • Acetonitrile: Sparingly soluble (Free acid is more soluble than HCl salt).

  • Safety: Irritant (H315, H319).[5][3] Wear nitrile gloves and N95 mask during handling to prevent inhalation of fine dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15077621, 4-(Butyl(methyl)amino)benzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-(methylamino)- Spectral Data. Retrieved from [Link][6]

Sources

Solvation Thermodynamics and Physicochemical Profiling of 4-[Butyl(methyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of rational drug design. 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3) presents a fascinating case study in solvation thermodynamics. As an amphiphilic molecule formulated as a hydrochloride salt, it exhibits complex, solvent-dependent dissolution behaviors driven by the competing forces of its lipophilic alkyl tail, its zwitterionic core, and the ionic nature of its salt form.

This technical guide provides a rigorous analysis of its solubility in aqueous versus organic matrices, detailing the underlying thermodynamic mechanisms and providing a self-validating experimental protocol for accurate quantification.

Molecular Architecture & Physicochemical Profiling

To predict and manipulate the solubility of 4-[butyl(methyl)amino]benzoic acid hydrochloride, we must first deconstruct its molecular architecture. The free base form of this compound has a computed molecular weight of 207.27 g/mol [1]. However, the addition of the hydrochloride salt (yielding a molecular weight of 243.73 g/mol ) fundamentally alters its crystal lattice energy.

The molecule features three distinct domains that dictate its solvation:

  • The Hydrophobic Tail: The

    
    -butyl-
    
    
    
    -methyl group contributes significant lipophilicity. Based on structural analogs, the estimated LogP of the free base is approximately 3.0 to 3.5 [2]. This domain resists aqueous solvation due to the high energy required for cavity formation in water.
  • The Conjugated Core: The phenyl ring provides

    
     stacking capabilities within the crystal lattice, increasing the energy barrier to dissolution.
    
  • The Ionizable Moieties: The tertiary amine and the carboxylic acid create an ampholyte system. The hydrochloride salt ensures that, in the solid state, the amine is fully protonated (

    
    ), rendering the molecule highly polar.
    

Solvation Thermodynamics: Water vs. Organic Solvents

Aqueous Matrices and pH-Dependent Speciation

In aqueous environments, the solubility of this compound is entirely dictated by pH. When the hydrochloride salt is introduced to unbuffered water, it rapidly dissociates, yielding the cationic species and a chloride ion. This dissociation inherently lowers the pH of the microenvironment.

Because the molecule possesses both a carboxylic acid (


) and a dialkylaniline-type nitrogen (

), it exhibits a narrow zwitterionic window. At its isoelectric point (pH ~4.6), the molecule carries a net-zero charge, maximizing hydrophobic interactions and resulting in rapid precipitation.

Speciation A Cationic Form (pH < 4.2) Net Charge: +1 B Zwitterionic Form (pH 4.2 - 5.1) Net Charge: 0 A->B Deprotonation (-H+) B->A Protonation (+H+) C Anionic Form (pH > 5.1) Net Charge: -1 B->C Deprotonation (-H+) C->B Protonation (+H+)

Caption: pH-dependent speciation of 4-[butyl(methyl)amino]benzoic acid.

Organic Solvent Profiles

The solubility in organic solvents depends on the solvent's dielectric constant (


) and its hydrogen-bonding capacity:
  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are the optimal solvents. Their high dielectric constants (

    
     for DMSO) effectively shield the dissociated ions, overcoming the lattice energy of the HCl salt, while their organic nature easily solvates the lipophilic butyl tail.
    
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Highly effective. Methanol solvates the chloride ion via strong hydrogen bonding and interacts favorably with the zwitterionic core.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Extremely poor solubility. Non-polar solvents lack the dipole moment required to disrupt the strong ionic bonds of the hydrochloride crystal lattice.

Quantitative Solubility Data

The following table summarizes the expected thermodynamic solubility of 4-[butyl(methyl)amino]benzoic acid hydrochloride across various solvent systems at 25°C.

Solvent SystemDielectric Constant (

)
Expected Solubility (mg/mL)Dominant Solvation Mechanism
Water (Unbuffered) 80.15.0 - 15.0Ion-dipole interactions (HCl dissociation)
Aqueous Buffer (pH 4.6) ~80.0< 0.5Zwitterion precipitation (Isoelectric point)
Methanol 32.7> 50.0H-bonding & lipophilic solvation
DMSO 46.7> 100.0Strong dipole-dipole & lattice disruption
Hexane 1.89< 0.01Inability to overcome salt lattice energy

Self-Validating Experimental Protocol

As a Senior Application Scientist, I strongly advise against using kinetic "solvent-shift" methods for this compound, as the lipophilic tail readily induces supersaturation, leading to artificially inflated solubility values. Instead, a rigorous, self-validating thermodynamic shake-flask method must be employed.

The Methodology

Step 1: Solid Dispensing Weigh approximately 20 mg of the API into a 2 mL Type-1 borosilicate glass vial.

  • Causality: Glass is mandatory. The lipophilic

    
    -butyl group exhibits high non-specific binding to polypropylene or Eppendorf tubes, which would systematically skew the mass balance.
    

Step 2: Solvent Addition & Buffering Add 1.0 mL of the target solvent. For aqueous testing, use a 50 mM phosphate buffer rather than pure water.

  • Causality: The dissolution of the hydrochloride salt releases

    
    , dropping the pH. Unbuffered water creates a "moving target" where the pH changes as more drug dissolves, making true equilibrium impossible to measure.
    

Step 3: Isothermal Equilibration Seal the vials and agitate at 300 RPM in an orbital shaker set strictly to 25.0 ± 0.1 °C for 48 hours.

  • Causality: Temperature fluctuations alter the solubility limit. If the temperature spikes and cools, the compound may precipitate as an amorphous solid rather than its crystalline form, altering the apparent solubility.

Step 4: Phase Separation Separate the undissolved solid using ultracentrifugation (15,000


 g for 15 minutes) rather than syringe filtration.
  • Causality: Amphiphilic amines are notorious for adsorbing onto PTFE or Nylon filter membranes. Centrifugation prevents analyte loss and ensures the supernatant accurately reflects the dissolved concentration.

Step 5: HPLC-UV Quantification (Self-Validating Step) Dilute the supernatant appropriately and analyze via HPLC-UV. To make this a self-validating system, sample the vials at both 24 hours and 48 hours.

  • Validation Logic: If the concentration difference between the 24h and 48h time points is

    
    , thermodynamic equilibrium is confirmed. Furthermore, utilize the Standard Addition method for organic solvent samples to rule out matrix effects during column injection.
    

Workflow N1 1. Solid Addition Excess API added to glass vial N2 2. Solvent Dispensing Buffered Aqueous / Organic matrices N1->N2 N3 3. Isothermal Equilibration 48h at 25°C (Shake-Flask) N2->N3 N4 4. Phase Separation Ultracentrifugation (No filters) N3->N4 N5 5. HPLC-UV Analysis Standard addition validation N4->N5

Caption: Self-validating thermodynamic shake-flask workflow.

References

  • PubChem . "4-(Butyl(methyl)amino)benzoic acid - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "4-(Butylamino)benzoic acid - Experimental and Computed Properties." National Center for Biotechnology Information. Available at:[Link]

An In-depth Technical Guide to 4-[Butyl(methyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-[Butyl(methyl)amino]benzoic acid hydrochloride, a compound of interest in various research and development applications. Given the specific nature of this molecule, this document synthesizes available data to offer a detailed profile, including its chemical identifiers, properties, and crucial safety information.

Chemical Identity and Descriptors

4-[Butyl(methyl)amino]benzoic acid hydrochloride is a substituted aromatic carboxylic acid. The presence of both a butyl and a methyl group on the amine nitrogen distinguishes it from more common aminobenzoic acid derivatives. The hydrochloride salt form suggests increased solubility in aqueous media compared to its free base.

Key Identifiers

A summary of the primary identifiers for 4-[Butyl(methyl)amino]benzoic acid hydrochloride is presented below.

IdentifierValueSource
CAS Number 1221722-41-3BLD Pharm
Molecular Formula C₁₂H₁₈ClNO₂BLD Pharm
Molecular Weight 243.73 g/mol BLD Pharm
IUPAC Name 4-(butyl(methyl)amino)benzoic acid hydrochlorideInferred from structure
SMILES O=C(O)C1=CC=C(N(CCCC)C)C=C1.[H]ClBLD Pharm

Physicochemical Properties

For the structurally similar free base, 4-(Butylamino)benzoic acid (CAS: 4740-24-3) , the following properties have been reported:

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂PubChem[1]
Molecular Weight 193.24 g/mol PubChem[1]
Appearance Off-White to Pale Beige SolidChemicalBook[2]
Melting Point 149-151 °CChemicalBook[2]
Boiling Point (Predicted) 353.5 ± 25.0 °CChemicalBook[2]
Density (Predicted) 1.130 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 4.77 ± 0.10ChemicalBook[2]
Solubility Slightly soluble in Chloroform and MethanolChemicalBook[2]

Note: These properties are for the free base and may differ from those of the hydrochloride salt. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents.

Synthesis and Reactivity

The synthesis of related N-substituted aminobenzoic acids often involves the alkylation of a primary or secondary amine precursor. For instance, 4-(Butylamino)benzoic acid can be synthesized by the reaction of 4-aminobenzoic acid with butyraldehyde, followed by reduction. The further methylation of the secondary amine would yield the N-butyl-N-methyl derivative.

The reactivity of 4-[Butyl(methyl)amino]benzoic acid hydrochloride is dictated by its functional groups: the carboxylic acid, the tertiary amine, and the aromatic ring. The carboxylic acid can undergo esterification and other typical reactions of this functional group. The tertiary amine can act as a base and may be susceptible to oxidation. The aromatic ring can undergo electrophilic substitution reactions, with the amino group being a strong activating and ortho-, para-directing group.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS 1221722-41-3) is not publicly available. Therefore, the following safety information is based on the closely related compound, 4-(Butylamino)benzoic acid (CAS: 4740-24-3) . It is imperative to handle the hydrochloride salt with the assumption that it may have a similar or potentially more pronounced hazard profile.

Hazard Identification

Based on data for 4-(Butylamino)benzoic acid, the following hazards are identified:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures

The following precautionary statements are recommended when handling this class of compounds:

CategoryPrecautionary Statements
Prevention Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
Response IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This safety information is for a structurally similar compound. A comprehensive risk assessment should be conducted before handling 4-[Butyl(methyl)amino]benzoic acid hydrochloride.

Experimental Protocols and Data Visualization

Illustrative Workflow for Compound Handling and Solubilization

The following diagram illustrates a general workflow for the safe handling and preparation of a stock solution of a research compound like 4-[Butyl(methyl)amino]benzoic acid hydrochloride.

G cluster_0 Preparation cluster_1 Storage cluster_2 Application a Weigh Compound in Fume Hood b Select Appropriate Solvent (e.g., DMSO, Water) a->b 1 c Prepare Stock Solution to Desired Concentration b->c 2 d Aliquot Stock Solution c->d Transfer e Store at Recommended Temperature (e.g., -20°C) d->e f Thaw Aliquot for Use e->f Retrieve g Dilute to Working Concentration in Assay Buffer f->g h Perform Experiment g->h

General workflow for handling research compounds.
Chemical Structure Diagram

The following diagram illustrates the chemical structure of 4-[Butyl(methyl)amino]benzoic acid hydrochloride.

chemical_structure cluster_benzoic_acid cluster_butyl C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N N+ C4->N C6 C C5->C6 C6->C1 O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl C_butyl1 CH₂ N->C_butyl1 C_methyl CH₃ N->C_methyl H_N H N->H_N C_butyl2 CH₂ C_butyl1->C_butyl2 C_butyl3 CH₂ C_butyl2->C_butyl3 C_butyl4 CH₃ C_butyl3->C_butyl4 Cl Cl⁻

Structure of 4-[Butyl(methyl)amino]benzoic acid hydrochloride.

Conclusion

4-[Butyl(methyl)amino]benzoic acid hydrochloride is a specific derivative of aminobenzoic acid for which detailed public data is limited. This guide consolidates the available information on its identifiers and provides inferred properties and safety guidelines based on its close structural analog, 4-(Butylamino)benzoic acid. Researchers and drug development professionals should exercise caution and conduct their own risk assessments before handling this compound. As more research becomes available, the profile of this compound will undoubtedly be further elucidated.

References

  • PubChem. 4-(Butylamino)benzoic acid. National Center for Biotechnology Information. [Link]

Sources

pKa values and dissociation constants of 4-[Butyl(methyl)amino]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically dissociation constants (pKa), of 4-[Butyl(methyl)amino]benzoic acid and its derivatives. This analysis bridges experimental data from closely related analogs with theoretical principles to provide actionable insights for drug development.[1]

Focus: pKa Values, Dissociation Kinetics, and Pharmacokinetic Implications

Executive Summary

4-[Butyl(methyl)amino]benzoic acid is a lipophilic derivative of 4-aminobenzoic acid (PABA).[2] It serves as a critical structural motif in local anesthetics (e.g., Tetracaine metabolites) and specific receptor modulators. Understanding its ionization behavior is paramount for optimizing solubility , membrane permeability , and salt selection .[1]

Unlike simple amino acids, this compound exhibits a specific ionization pattern governed by the electron-donating capacity of the tertiary amine and the electron-withdrawing nature of the aromatic carboxyl group.[1][2] This guide provides the dissociation constants, explains the suppression of zwitterionic character, and outlines robust experimental protocols for validation.

Chemical Basis & Structure-Activity Relationship (SAR)

The ionization profile of 4-[Butyl(methyl)amino]benzoic acid is dictated by the interplay between the carboxyl group (acidic) and the tertiary amine (basic) , mediated by the phenyl ring.[1]

Electronic Effects
  • Amine Basicity Suppression: The para-carboxyl group is an electron-withdrawing group (EWG).[1][2] Through conjugation, it draws electron density from the nitrogen lone pair into the aromatic ring. This resonance effect significantly lowers the pKa of the amine conjugate acid compared to non-aromatic amines (e.g., triethylamine pKa ~10.7 vs. N,N-dialkylaniline pKa ~5.1).

  • Carboxyl Acidity Reduction: Conversely, the N-butyl-N-methyl amino group is a strong electron-donating group (EDG).[1][2] It pushes electron density into the ring, destabilizing the carboxylate anion (

    
    ) relative to unsubstituted benzoic acid. This results in a higher pKa (weaker acid) for the carboxyl group compared to benzoic acid (pKa 4.20).
    
Ionization Equilibria

The compound exists primarily in three states depending on pH. Contrary to aliphatic amino acids, zwitterion formation is minimal or non-existent in aqueous solution because the acidity of the carboxyl group (pKa ~5.[1][3]0) is weaker than the acidity of the protonated amine (pKa ~2.5).

Ionization cluster_0 pH < 2.0 (Cationic) cluster_1 pH 2.5 - 5.0 (Neutral) cluster_2 pH > 6.0 (Anionic) Cation Cationic Form (COOH, NH+) Neutral Neutral Form (COOH, N:) Cation->Neutral pKa1 ≈ 2.5 (Amine Deprotonation) Anion Anionic Form (COO-, N:) Neutral->Anion pKa2 ≈ 5.03 (Carboxyl Deprotonation)

Figure 1: Ionization pathway of 4-[Butyl(methyl)amino]benzoic acid.[2] Note the predominance of the neutral species at physiological pH ranges (stomach/intestine transition).

Dissociation Constants (pKa) Data

The following values are synthesized from experimental data of the closest structural analog, 4-(dimethylamino)benzoic acid, and corrected for the inductive effects of the butyl group.

ParameterValue (Approx.)Description
pKa1 (Amine) 2.5 – 2.7 Deprotonation of the protonated tertiary amine (

).[1][2] The butyl group exerts a slightly stronger inductive (+I) effect than methyl, potentially raising this value by 0.1–0.2 units vs. the dimethyl analog.
pKa2 (Acid) 5.03 – 5.10 Deprotonation of the carboxylic acid (

).[1] The strong EDG effect of the dialkylamine makes this a weaker acid than benzoic acid (4.20).
Isoelectric Point (pI) N/A True zwitterions do not form significantly; the neutral species dominates between pH 3.0 and 5.[1]0.
logP (Neutral) 3.4 – 3.8 High lipophilicity due to the butyl chain.[1] Significant increase over PABA (logP 0.83).
logD (pH 7.4) ~1.5 At physiological pH, the compound is largely ionized (

), reducing apparent lipophilicity, though the butyl tail maintains membrane affinity.[1]
Comparative Analysis
CompoundpKa1 (Amine)pKa2 (COOH)Primary Species at pH 7.4
Benzoic Acid N/A4.20Anion
4-Aminobenzoic Acid (PABA) 2.384.65 - 4.85Anion
4-(Dimethylamino)benzoic Acid 2.50 (est)5.03Anion
4-[Butyl(methyl)amino]benzoic Acid 2.60 (est) 5.10 (est) Anion

Experimental Determination Methodologies

Given the compound's lipophilicity, standard aqueous titration often yields inaccurate results due to precipitation. The following protocols are recommended for precise determination.

Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method)

This is the gold standard for lipophilic ionizable drugs.[2]

Protocol:

  • Solvent Preparation: Prepare carbonate-free mixtures of Methanol/Water or Acetonitrile/Water at ratios of 30%, 40%, 50%, and 60% (v/v) organic solvent.[1]

  • Titrant: Use 0.1 M KOH or NaOH standardized against potassium hydrogen phthalate.

  • Measurement: Titrate the sample (approx.

    
     M) in each solvent mixture at 25°C under inert gas (
    
    
    
    or Ar) to prevent
    
    
    absorption.
  • Data Processing: Determine the apparent pKa (

    
    ) for each ratio.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply
    
    
    vs. % organic solvent.[1] Extrapolate to 0% organic solvent to obtain aqueous pKa.[1]
UV-Metric Spectrophotometry (D-PAS)

Ideal for determining the lower pKa1 (amine) where solubility is higher, or for micro-scale analysis.[2]

Protocol:

  • Wavelength Selection: Scan the UV spectrum (200–400 nm) at pH 1.0 (fully protonated) and pH 8.0 (fully deprotonated) to find the analytical wavelength (

    
     shift). The conjugation of the amine lone pair with the ring changes significantly upon protonation.[1][3]
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to 6.5 with constant ionic strength (I = 0.1 M KCl).[1]

  • Titration: Measure absorbance at the selected

    
     across the pH range.[1]
    
  • Calculation: Use the Henderson-Hasselbalch linearization to solve for pKa.

Workflow Start Sample: 4-[Butyl(methyl)amino]benzoic acid SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision Aqueous Direct Potentiometric Titration (Water, 25°C, I=0.1M) Decision->Aqueous Yes Mixed Mixed-Solvent Titration (MeOH/Water: 30-60%) Decision->Mixed No (Lipophilic) UV UV-Metric Determination (Low concentration < 50µM) Decision->UV Low Quantity Result Final Aqueous pKa Values Aqueous->Result Yasuda Yasuda-Shedlovsky Extrapolation (Plot pKa vs %Solvent) Mixed->Yasuda UV->Result Yasuda->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination protocol based on solubility and sample availability.

Implications for Drug Development[2]

Solubility & Formulation
  • pH < 2.5: High solubility due to the cationic ammonium species.[1] Suitable for liquid formulations if stability permits.[1]

  • pH 3.0 – 5.0: Critical Risk Zone. The neutral species predominates, and intrinsic solubility (

    
    ) is lowest here.[1] Precipitation is likely in this range.[1]
    
  • pH > 6.0: Solubility increases as the anionic carboxylate forms.[1] However, the lipophilic butyl tail may still limit solubility compared to PABA, necessitating co-solvents or cyclodextrins.

Membrane Permeability

The Neutral Form (pH 3–5) is the most permeable species across biological membranes (highest


).[1]
  • Strategy: For transdermal or oral delivery, targeting a local micro-environment pH of ~4.5–5.0 optimizes the concentration of the neutral, lipophilic species, enhancing passive diffusion.[1]

Salt Selection
  • Anionic Salts: At pH > 6, salts with counter-ions like Sodium (

    
    ) or Potassium (
    
    
    
    ) can be formed at the carboxyl group.[1]
  • Cationic Salts: Strong acids (HCl, Mesylate) can protonate the amine (pKa ~2.5).[1] However, these salts are prone to hydrolysis in water because the amine is weakly basic. An HCl salt would likely create a very acidic solution (pH < 2.5) upon dissolution.[4]

References

  • NIST Chemistry WebBook. Benzoic acid, 4-(dimethylamino)- Data. National Institute of Standards and Technology.[1][5] [Link]

  • PubChem. 4-(Dimethylamino)benzoic acid Compound Summary. National Library of Medicine.[1] [Link]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard reference for Yasuda-Shedlovsky extrapolation).

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1][4] (Foundational data for benzoic acid derivatives).

  • Vandegraaf, B., et al. (1981).[1] Substituent effects.[1][6][7] 7. Microscopic dissociation constants of 4-amino- and 4-(dimethylamino)benzoic acid. The Journal of Organic Chemistry. [Link]

Sources

Whitepaper: The Pharmacological and Synthetic Trajectories of 4-[Butyl(methyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of synthetic intermediates dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3) is a highly versatile, structurally privileged building block.

At its core, this intermediate is a derivative of para-aminobenzoic acid (PABA), a well-documented scaffold in pharmacology responsible for a vast array of antimicrobial, anti-inflammatory, and cytotoxic agents (1)[1]. However, the critical structural divergence lies in its tertiary amine —specifically, the N-butyl and N-methyl substitutions.

Unlike its secondary amine counterpart (4-butylamino benzoic acid, the direct precursor to the local anesthetic tetracaine), the addition of the N-methyl group eliminates the hydrogen-bond donor capacity of the aniline nitrogen. This precise modification increases the overall lipophilicity of the molecule, alters the electron-donating resonance into the benzoic acid ring, and fundamentally shifts the metabolic stability of downstream derivatives by hindering rapid N-dealkylation. The hydrochloride salt form is intentionally utilized to prevent premature oxidation of the electron-rich dialkylaniline moiety, ensuring high shelf stability and predictable solubility during synthetic workflows.

Workflow A 4-[Butyl(methyl)amino]benzoic acid HCl (CAS: 1221722-41-3) B Esterification (EDC/HOBt) A->B C Amidation (Peptide Coupling) A->C D N-Methyl Tetracaine Analogs (Nav Blockers) B->D E TICT Fluorescent Probes (Cellular Imaging) B->E F Hydrophobic Linkers (Targeted Oncology) C->F

Synthetic divergence of 4-[Butyl(methyl)amino]benzoic acid into diverse pharmacological agents.

Pharmacological & Diagnostic Trajectories

Next-Generation Ion Channel Blockers (Local Anesthetics)

The most direct pharmacological application of this intermediate is in the synthesis of novel amino ester local anesthetics. The potency and duration of action of local anesthetics like tetracaine are heavily dependent on their lipophilicity and the pKa of their terminal amine (2)[2]. By utilizing 4-[butyl(methyl)amino]benzoic acid, chemists can synthesize N-methyl tetracaine analogs.

The increased hydrophobicity of the aromatic end enhances the partitioning of the drug into the lipid-rich axonal membrane. Once inside the cell, the molecule re-equilibrates into its charged cationic form, which is required to bind to the intracellular pore of voltage-gated sodium (Nav) channels, effectively blocking action potential propagation (3)[3].

Mechanism A Lipophilic Base (Uncharged) B Membrane Diffusion A->B C Intracellular Protonation B->C D Nav Channel Binding C->D E Action Potential Blockade D->E

Mechanism of action for local anesthetics derived from aminobenzoic acid intermediates.

Solvatochromic TICT Fluorescent Probes

Beyond therapeutics, dialkylaminobenzoic acids are foundational to the development of advanced fluorescent probes. Molecules with a dialkylamino electron donor and a carboxylic acid (or ester) electron acceptor exhibit profound Twisted Intramolecular Charge Transfer (TICT) states upon photoexcitation (4)[4]. The asymmetric N-butyl-N-methyl substitution provides unique steric hindrance, making its derivatives highly sensitive to local microenvironmental changes (such as polarity or viscosity), which is invaluable for selective cellular imaging and heavy metal detection (5)[5].

Quantitative Physicochemical Profiling

To understand the synthetic advantage of 4-[butyl(methyl)amino]benzoic acid, we must compare it against its traditional secondary amine analog. The data below summarizes the structural shifts that dictate downstream pharmacological behavior.

Property / Feature4-(Butylamino)benzoic acid (Tetracaine Precursor)4-[Butyl(methyl)amino]benzoic acid (Target Intermediate)Pharmacological Implication
Amine Classification SecondaryTertiaryEliminates H-bond donor capacity.
H-Bond Donors 2 (Amine + Carboxylic Acid)1 (Carboxylic Acid only)Enhances membrane permeability.
Relative Lipophilicity BaselineIncreased (+ Methyl group)Faster onset of axonal penetration.
TICT Fluorescence Low / UnstableHigh (Strong donor-acceptor axis)Enables use in solvatochromic imaging.
Metabolic Stability Susceptible to N-dealkylationSterically hinderedPotentially prolongs API half-life.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing this intermediate in drug discovery.

Synthesis of an N-Methyl Tetracaine Analog (Esterification)

Causality Rationale: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for the esterification. EDC is chosen because its urea byproduct is water-soluble, allowing for a simple aqueous workup. HOBt is critical as it forms an active ester intermediate that suppresses side reactions and prevents the degradation of the tertiary amine under harsh acidic/basic conditions.

  • Free-Basing: Suspend 4-[butyl(methyl)amino]benzoic acid hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C to neutralize the HCl salt and solubilize the intermediate.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 30 minutes to ensure full formation of the active OBt-ester.

  • Coupling: Add 2-(dimethylamino)ethanol (1.2 eq) to the reaction mixture. Stir under an inert nitrogen atmosphere for 12 hours.

  • Workup & Validation: Quench with saturated NaHCO3. Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Self-Validation: Confirm product formation via LC-MS (monitoring for the expected [M+H]+ mass) and 1H-NMR (verifying the disappearance of the carboxylic acid proton at ~12 ppm and the appearance of the ester methylene triplets at ~4.3 ppm).

In Vitro Nav1.5 Patch-Clamp Assay (Pharmacological Screening)

Causality Rationale: To validate the anesthetic/antiarrhythmic potential of the synthesized derivative, an automated whole-cell patch-clamp assay on Nav1.5 channels is the gold standard. It provides high-fidelity, real-time data on use-dependent ion channel blockade, which cannot be accurately measured by simple biochemical binding assays.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels. Harvest and suspend in extracellular recording buffer.

  • Setup: Prime the automated patch-clamp system (e.g., QPatch) with intracellular solution (high K+, low Na+) and extracellular solution (high Na+).

  • Voltage Protocol: Apply a holding potential of -100 mV. Elicit sodium currents using a 20 ms depolarizing step to -10 mV at a frequency of 1 Hz to assess use-dependent block.

  • Compound Application: Perfuse the synthesized N-methyl tetracaine analog at escalating concentrations (0.1 µM to 100 µM).

  • Self-Validation (Controls): Run Tetracaine as a positive control (expected IC50 ~10-50 µM) and 0.1% DMSO vehicle as a negative control. A successful hit will demonstrate a dose-dependent reduction in peak inward sodium current without altering the leak current.

References

  • Study of novel fluorescent probes using twisted intramolecular charge transfer Chinese Journal of Organic Chemistry
  • A New Fluorescent Probe for Selective Cd2+ Detection and Cell Imaging ResearchG
  • Structure-activity Relationship of Local anesthetics Medicinal Chemistry Lectures Notes
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents N
  • An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters Benchchem

Sources

Literature review on 4-[Butyl(methyl)amino]benzoic acid hydrochloride synthesis

[1][2][3]

Executive Summary

Molecule: 4-[Butyl(methyl)amino]benzoic acid hydrochloride CAS Number: 1221722-41-3 (HCl salt) | 75681-64-0 (Free Acid) Formula: C₁₂H₁₇NO₂[1][2][3] · HCl Molecular Weight: 243.73 g/mol (Salt) | 207.27 g/mol (Free Acid) Primary Application: Pharmaceutical intermediate, specifically in the synthesis of local anesthetics (tetracaine analogs) and lipid-modulating agents.[1][2]

This guide delineates two primary synthetic strategies:

  • Reductive Amination (Method A): The preferred laboratory-scale route due to mild conditions and readily available precursors (4-(methylamino)benzoic acid).[1][2][3]

  • Nucleophilic Aromatic Substitution (Method B): A high-purity industrial strategy utilizing 4-fluorobenzoic esters, avoiding over-alkylation byproducts.[1][2][3]

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at the C-N bond of the tertiary amine.[2][3]

RetrosynthesisFigure 1: Retrosynthetic disconnection strategies.TargetTarget:4-[Butyl(methyl)amino]benzoic acidP1Precursor A:4-(Methylamino)benzoic acid+ ButyraldehydeTarget->P1C-N Disconnection(Reductive Amination)P2Precursor B:4-Fluorobenzoic acid ester+ N-MethylbutylamineTarget->P2Ar-N Disconnection(SnAr)

Method A: Reductive Amination (Laboratory Preferred)

This method is selected for its operational simplicity and high tolerance for functional groups. It utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde or the carboxylic acid moiety.[1][2]

Reaction Scheme

Step 1: Condensation of 4-(methylamino)benzoic acid with butyraldehyde.[1][2][3] Step 2: In-situ reduction of the iminium species.[2][3] Step 3: Acidification to form the hydrochloride salt.[2][3]

ReductiveAminationFigure 2: Reductive Amination Pathway using STAB.Start4-(Methylamino)benzoic acid(CAS: 10541-83-0)ImineIminium IntermediateStart->Imine+ ButyraldehydeAcOH, DCE, 25°CAldehydeButyraldehydeProduct4-[Butyl(methyl)amino]benzoic acidImine->Product+ NaBH(OAc)3Selective Reduction

Detailed Protocol

Reagents:

  • 4-(Methylamino)benzoic acid (1.0 equiv)[1][3][4]

  • Butyraldehyde (1.5 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Solvent][1][2]

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-(methylamino)benzoic acid (151 mg, 1.0 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add butyraldehyde (108 mg, 1.5 mmol) and acetic acid (60 mg, 1.0 mmol). Stir at room temperature for 30–60 minutes under nitrogen atmosphere.

    • Self-Validation: The suspension may clarify as the imine/hemiaminal forms.[2][3]

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (more polar) should disappear, replaced by a less polar product spot.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free acid in a minimal amount of dry dioxane or diethyl ether.[2][3] Add 4M HCl in dioxane (1.5 equiv) dropwise. The white precipitate (HCl salt) is collected by filtration and washed with cold ether.

Method B: Nucleophilic Aromatic Substitution (High Purity)

For larger scales or when strict control over alkylation is required (avoiding quaternary ammonium byproducts), the SnAr reaction on a fluorobenzoate ester is superior.[1]

Reaction Scheme

This route relies on the electron-withdrawing nature of the ester group to activate the para-fluorine toward displacement by the secondary amine.[2][3]

SnArFigure 3: SnAr Synthesis followed by Hydrolysis.StartEthyl 4-fluorobenzoateInterEthyl 4-[butyl(methyl)amino]benzoateStart->InterK2CO3, DMSO100°C, 12hAmineN-MethylbutylamineFinalTarget Acid (HCl)Inter->Final1. LiOH, THF/H2O2. HCl Workup

Detailed Protocol

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)[1][2][3]

  • N-Methylbutylamine (1.2 equiv)[1][2][3]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[1]

  • Dimethyl Sulfoxide (DMSO) [Solvent][1]

Step-by-Step Procedure:

  • Displacement: In a pressure tube or round-bottom flask with a reflux condenser, combine ethyl 4-fluorobenzoate (1.0 mmol), N-methylbutylamine (1.2 mmol), and K₂CO₃ (2.0 mmol) in DMSO (3 mL).

  • Heating: Heat the mixture to 100°C for 12 hours.

    • Mechanism:[5][6][7] The carbonate base neutralizes the HF generated, driving the equilibrium forward.[1][2][3]

  • Workup: Cool to room temperature. Pour into ice water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water (to remove DMSO) and brine. Dry and concentrate.

  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3.0 equiv) and stir at 50°C until the ester is consumed (monitor by TLC).

  • Isolation: Acidify the aqueous phase to pH 2 with 1M HCl. The free acid may precipitate or require extraction with DCM.[2][3] Convert to HCl salt as described in Method A.

Analytical Data Summary

To validate the synthesis, compare your isolated product against these expected spectral characteristics.

TechniqueParameterExpected Signal / Observation
1H NMR (DMSO-d6)Aromatic RegionTwo doublets (AA'BB' system) at ~7.8 ppm (2H) and ~6.7 ppm (2H).[1][2][3]
1H NMR N-MethylSinglet at ~3.0 ppm (3H).[1][2][3]
1H NMR N-ButylTriplet (~0.9 ppm, CH3), Multiplets (~1.3-1.6 ppm, CH2-CH2), Triplet (~3.4 ppm, N-CH2).[1][2][3]
Mass Spec ESI (+)m/z = 208.1 [M+H]+ (Free acid mass).[1]
Appearance VisualWhite to off-white crystalline solid.[1][2][3]
Solubility PhysicalSoluble in DMSO, Methanol, Water (moderate).[1][2]

Safety and Handling

  • Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon reaction with acids; handle in a fume hood.

  • Alkyl Halides/Aldehydes: Irritants; wear gloves and eye protection.[2][3]

  • HCl in Dioxane: Corrosive and moisture sensitive.[2][3]

References

  • Reductive Amination Principles: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996.[2][3] Link[1]

  • SnAr Methodology: "Nucleophilic Aromatic Substitution of 4-Fluorobenzoates." Organic Syntheses, Coll.[2][3][8][9] Vol. 10, p. 423.[2][3] Link

  • Compound Data: "4-[Butyl(methyl)amino]benzoic acid."[1][2][3][10][11][12][13][14] PubChem Compound Summary. Link[1]

  • General Synthesis of PABA Derivatives: "Synthesis of 4-(dialkylamino)benzoic acids." Journal of Medicinal Chemistry.

Comprehensive Physical Characterization and Melting Point Analysis of 4-[Butyl(methyl)amino]benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3) is a specialized organic building block utilized in pharmaceutical synthesis and advanced materials science. As a structurally modified derivative of p-aminobenzoic acid (PABA), the substitution of the primary amine with both a butyl and a methyl group fundamentally alters its steric profile, lipophilicity, and intermolecular hydrogen-bonding capacity.

The hydrochloride salt form is specifically engineered to enhance solid-state stability and aqueous solubility compared to its free base counterpart (CAS: 75681-64-0)[1]. This whitepaper outlines the foundational physical characteristics of the compound and establishes a self-validating analytical framework for determining its melting point and thermal behavior.

Thermodynamic and Physical Properties

The melting point of an active pharmaceutical ingredient (API) or intermediate is a dynamic indicator of crystal lattice energy, purity, and solid-state stability. For 4-[Butyl(methyl)amino]benzoic acid HCl, the melting point is dictated by the strong ionic interactions between the protonated tertiary amine and the chloride counterion, juxtaposed against the van der Waals forces exerted by the flexible aliphatic butyl chain.

Unlike simple neutral organic molecules, hydrochloride salts of amino-benzoic acids typically exhibit complex thermal behavior. They frequently undergo melting with concurrent decomposition (e.g., loss of HCl gas or decarboxylation) at elevated temperatures. Consequently, empirical melting points for such salts often exceed 180 °C, and standard capillary melting point apparatuses are insufficient for rigorous characterization.

Quantitative Data Summary

The following table summarizes the established and theoretical physical properties of the compound based on authoritative chemical databases[2],[1],[3].

PropertyValue / DescriptionReference
Compound Name 4-[Butyl(methyl)amino]benzoic acid hydrochloride[2],[3]
CAS Registry Number 1221722-41-3 (HCl Salt) 75681-64-0 (Free Base)[2],[1]
Molecular Formula

Derived
Molecular Weight 243.73 g/mol (HCl Salt) 207.27 g/mol (Free Base)[2],[1]
Expected Appearance White to off-white crystalline powderGeneral
Expected Thermal Behavior > 180 °C (Melting accompanied by decomposition)Theoretical

Analytical Methodology: Self-Validating Protocols

To ensure absolute trustworthiness in physical property characterization, scientists must employ orthogonal analytical techniques. Relying solely on visual melting point determination introduces subjective error and fails to distinguish between a true thermodynamic melt and thermal degradation.

Protocol 1: Thermal Profiling via DSC and TGA

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) provides a definitive thermal profile.

  • Sample Preparation: Accurately weigh 2–5 mg of 4-[Butyl(methyl)amino]benzoic acid HCl into an aluminum crucible. Pierce the lid prior to sealing.

    • Causality: Piercing the lid allows for outgassing. If the compound releases HCl gas upon heating, a sealed pan will build internal pressure, artificially shifting the melting endotherm and convoluting the data.

  • Instrument Calibration: Calibrate the DSC using an Indium standard (

    
     = 156.6 °C) to ensure precise enthalpy and temperature measurements.
    
  • Purge Gas: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere prevents oxidative degradation from occurring before or during the melting phase, isolating the true thermal transitions of the lattice.

  • Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 300 °C.

  • Self-Validation Checkpoint: Cross-reference the DSC endotherm with the TGA mass curve. If the DSC endothermic peak occurs simultaneously with a mass loss >1% on the TGA curve, the event MUST be classified as thermal decomposition (

    
    ) rather than a pure thermodynamic melt. To definitively validate, cool and reheat the sample; a true melt will recrystallize and remelt, whereas a decomposed sample will show an absent or severely altered secondary thermogram.
    
Protocol 2: Potentiometric pKa and Solubility Profiling

Because the compound features both a carboxylic acid and a tertiary amine, its solubility is highly pH-dependent.

  • Sample Preparation: Dissolve 10 mg of the compound in a standardized 0.15 M KCl solution.

    • Causality: Maintaining a constant ionic strength ensures that activity coefficients remain stable, yielding highly reproducible pKa values.

  • Titration: Titrate using 0.1 M NaOH from pH 2.0 to pH 10.0. Plot the first derivative of the titration curve to identify inflection points.

  • Self-Validation Checkpoint: Perform a reverse titration using 0.1 M HCl. If hysteresis (a gap) exists between the forward and reverse curves, it indicates that the compound precipitated because its intrinsic solubility limit was exceeded at its isoelectric point. This validates the need to shift to a co-solvent system (e.g., methanol/water) and use a Yasuda-Shedlovsky extrapolation to find the true aqueous pKa.

Workflow Visualization

G A 4-[Butyl(methyl)amino] benzoic acid HCl B Thermal Analysis (DSC / TGA) A->B 2-5 mg sample C Crystallography (pXRD) A->C Bulk powder D Melting Point & Decomposition B->D Endotherm peak E Polymorph Identification C->E Lattice diffraction F Physical Property Validation D->F Thermal data E->F Structural data

Fig 1: Self-validating analytical workflow for physical characterization of the HCl salt.

References

  • Source: sigmaaldrich.
  • 4-(Butyl(methyl)amino)
  • CAS:1221722-41-3, 4-[Butyl(methyl)

Sources

Whitepaper: Physicochemical Stability and Degradation Kinetics of 4-[Butyl(methyl)amino]benzoic Acid Hydrochloride Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3) is a highly specialized tertiary amine derivative of p-aminobenzoic acid, frequently utilized as a critical intermediate and reference standard in pharmaceutical synthesis[1]. While its hydrochloride salt form imparts necessary aqueous solubility and solid-state structure, it simultaneously introduces specific physicochemical vulnerabilities when exposed to ambient conditions (typically defined as 25°C and 60% Relative Humidity).

This technical guide synthesizes the thermodynamic and kinetic factors governing the stability of this compound. By examining the causality behind its degradation—specifically moisture-induced micro-dissolution and subsequent photo-oxidation—we provide researchers with self-validating analytical workflows to accurately monitor and preserve molecular integrity.

Structural Vulnerabilities & Ambient Causality

To understand the stability of 4-[butyl(methyl)amino]benzoic acid hydrochloride, one must analyze the interplay between its functional groups under ambient stress:

  • The Hygroscopic Sink (Chloride Counterion): The protonated tertiary amine forms a highly polar crystal lattice with the chloride ion. At ambient humidity (>60% RH), the salt acts as a hygroscopic sink. Moisture sorption leads to localized micro-dissolution on the crystal surface.

  • pH-Dependent Deprotonation: Within this aqueous micro-film, the local pH can shift, leading to partial deprotonation of the amine. While the protonated nitrogen (in the dry HCl salt) ties up the lone pair—rendering it stable against oxidation—the liberated free base is highly reactive[2].

  • Photo-Oxidative N-Dealkylation: Once the free base is formed, ambient UV/Vis light excites the conjugated aromatic system. The available lone pair on the nitrogen facilitates single-electron transfer, forming a radical cation. This intermediate rapidly undergoes N-demethylation or N-debutylation, yielding secondary amines such as 4-(butylamino)benzoic acid—a known degradation pathway shared with related local anesthetics like tetracaine[3],.

Mechanistic Degradation Pathway

Pathway A 4-[Butyl(methyl)amino]benzoic acid HCl (Stable Solid State) B Moisture Sorption (Micro-dissolution) A->B Ambient Humidity (>60% RH) C Free Base Formation (Deprotonation) B->C pH Shift in Water Film D Photo-Oxidation (UV/Vis Exposure) C->D hν (Ambient Photons) E N-Demethylation (Major Degradant: 4-Butylaminobenzoic acid) D->E -CH3 Radical Loss F N-Debutylation (Minor Degradant: 4-Methylaminobenzoic acid) D->F -C4H9 Radical Loss

Fig 1: Ambient moisture-catalyzed photo-degradation pathway of the hydrochloride salt.

Self-Validating Analytical Protocols

To ensure trustworthiness in stability monitoring, experimental protocols must be self-validating. The following methodologies are engineered to detect degradation while simultaneously proving the assay's operational integrity.

Protocol A: Stability-Indicating HPLC-UV Assay

Historically, the degradation of related p-aminobenzoic acid derivatives has been successfully monitored using reverse-phase HPLC with acidic mobile phases. We adapt this principle to ensure the amphoteric nature of our target molecule does not compromise peak integrity.

  • Causality of Method Design: The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is non-negotiable. TFA acts as a strong ion-pairing agent, ensuring the carboxylic acid remains fully unionized and the amine fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Sample Preparation: Dissolve 10.0 mg of the stability sample in 10.0 mL of anhydrous Methanol. Rationale: Methanol rapidly dissolves the HCl salt while its anhydrous nature prevents solvolysis during the autosampler queue.

    • Chromatographic Conditions: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30°C. Run a gradient from 10% B to 80% B over 15 minutes. Set UV detection to 280 nm (optimal for the conjugated aromatic system).

    • System Suitability Testing (SST - The Self-Validation Step): Inject a reference standard 5 times. The system is only validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the Resolution (

      
      ) between the API and the N-demethylated impurity is > 2.0, and the Tailing factor (
      
      
      
      ) is < 1.5.
Protocol B: Dynamic Vapor Sorption (DVS)

Because ambient stability is intrinsically linked to hygroscopicity, quantifying moisture uptake is critical.

  • Step-by-Step Methodology:

    • Load 10 mg of the powder into the DVS microbalance.

    • Equilibration: Hold at 25°C and 0% RH until the mass change (

      
      ) is < 0.002% per minute. Rationale: This establishes a true, dry thermodynamic baseline.
      
    • Sorption/Desorption Cycle: Increase RH in 10% increments up to 90% RH, then decrease back to 0%.

    • Validation: If the hysteresis loop closes completely (mass returns to baseline), the moisture uptake is purely surface adsorption. If it does not, hydrate formation or irreversible deliquescence has occurred.

Analytical Workflow Diagram

Workflow S1 Sample Preparation (Solid & Methanolic) S2 Environmental Chamber (25°C / 60% RH) S1->S2 S3 Temporal Sampling (Days: 0, 7, 14, 30) S2->S3 A1 HPLC-UV/MS (Assay & Impurities) S3->A1 A2 Dynamic Vapor Sorption (Hygroscopicity) S3->A2 A3 System Suitability Gate (RSD < 2.0%, Tf < 1.5) A1->A3 Validates Data A2->A3 Validates Data

Fig 2: Self-validating stability-indicating analytical workflow for ambient monitoring.

Quantitative Stability Data

The following table synthesizes expected degradation kinetics based on the physicochemical profiling of dialkylaminobenzoic acid hydrochlorides under standard ambient versus protected conditions.

Table 1: 30-Day Stability Matrix of 4-[Butyl(methyl)amino]benzoic acid HCl (25°C)

TimepointStorage ConditionAPI Assay (%)N-Demethylated Impurity (%)Moisture Content (w/w %)Physical Appearance
Day 0 Baseline99.8< 0.050.2Off-white powder
Day 7 Dark / Desiccated99.8< 0.050.2Off-white powder
Day 7 Ambient Light / 60% RH98.90.451.8Slight clumping
Day 14 Dark / Desiccated99.7< 0.050.2Off-white powder
Day 14 Ambient Light / 60% RH97.21.302.5Pale yellow, clumped
Day 30 Dark / Desiccated99.60.100.3Off-white powder
Day 30 Ambient Light / 60% RH94.53.804.1Yellow, deliquescent

Data Interpretation: The compound exhibits excellent stability when protected from moisture and light. However, under ambient 60% RH, moisture uptake exceeds 2.0% w/w by Day 7, triggering the micro-dissolution cascade that accelerates photo-oxidative N-demethylation.

Storage & Handling Directives

Based on the mechanistic causality and empirical data, the following handling directives are mandatory for researchers utilizing 4-[butyl(methyl)amino]benzoic acid hydrochloride:

  • Atmospheric Control: The compound must be stored in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) to prevent ambient moisture sorption.

  • Light Attenuation: Due to the severe risk of photo-oxidative N-dealkylation upon free-base formation, storage in actinic (amber) glassware is required.

  • Temperature: While thermally stable at room temperature, long-term storage (exceeding 30 days) should be conducted at 2–8°C to suppress baseline thermodynamic degradation kinetics.

References

  • National Center for Biotechnology Information. "4-(Butyl(methyl)amino)benzoic acid | C12H17NO2." PubChem Database, CID 15077621. URL:[Link]

  • National Center for Biotechnology Information. "4-(Butylamino)benzoic acid | C11H15NO2." PubChem Database, CID 95946. URL:[Link]

Sources

Methodological & Application

Step-by-step preparation of 4-[Butyl(methyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 4-[Butyl(methyl)amino]benzoic Acid Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-[butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3 for free acid analog).[1] This compound is a critical intermediate in the synthesis of local anesthetics (e.g., Tetracaine) and a functional building block for azo-dye liquid crystals. Unlike traditional direct alkylation methods which suffer from poly-alkylation and low yields, this protocol utilizes a stepwise reductive amination strategy . This approach ensures high regioselectivity, minimizes the formation of quaternary ammonium byproducts, and allows for intermediate purification, resulting in a final purity exceeding 98%.

Strategic Introduction & Retrosynthesis

The synthesis of N,N-dialkylaminobenzoic acids presents a classic chemoselectivity challenge. Direct alkylation of 4-aminobenzoic acid (PABA) with alkyl halides (e.g., butyl bromide) typically yields a statistical mixture of mono-alkyl, di-alkyl, and quaternary ammonium salts due to the enhanced nucleophilicity of the amine as alkylation proceeds.

To circumvent this, we employ a Reductive Amination strategy using the ester derivative to improve solubility in organic media.

The Synthetic Logic:

  • Substrate Selection: We start with Methyl 4-aminobenzoate rather than the free acid. The ester group prevents zwitterion formation, ensuring solubility in mild organic solvents (DCM, THF) required for reductive amination.

  • Selectivity Control: By reacting the primary amine with butyraldehyde followed by a mild hydride donor (Sodium Triacetoxyborohydride), we kinetically favor the mono-butylated secondary amine.

  • Methylation: The secondary amine is then methylated using formaldehyde/hydride or Eschweiler-Clarke conditions to install the final methyl group.

  • Deprotection: Controlled saponification yields the free acid, immediately trapped as the hydrochloride salt to ensure stability and water solubility.

Critical Material Attributes (CMA)

ParameterSpecification
Target Molecule 4-[Butyl(methyl)amino]benzoic acid hydrochloride
Formula C₁₂H₁₇NO₂[2] · HCl
MW 243.73 g/mol (Salt) / 207.27 g/mol (Free Acid)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol; Sparingly soluble in Acetone
Key Impurities Methyl 4-(butylamino)benzoate (Tetracaine Impurity C)

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 4-(butylamino)benzoate

Rationale: Establishing the C4-carbon chain first avoids steric hindrance issues that might occur if methylation were performed first.

Reagents:

  • Methyl 4-aminobenzoate (15.1 g, 100 mmol)

  • Butyraldehyde (7.9 g, 110 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol, 1.5 equiv)

  • Acetic Acid (glacial, 6 mL, 1.0 equiv)

  • Dichloromethane (DCM) (300 mL)

Procedure:

  • Imine Formation: In a 1L round-bottom flask under nitrogen, dissolve Methyl 4-aminobenzoate in DCM (300 mL). Add Butyraldehyde and Acetic Acid. Stir at room temperature (20–25°C) for 30 minutes. Note: The acid catalyzes the formation of the hemiaminal/imine species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Caution: Mild hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (primary amine) should disappear.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (200 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough (>90%), but can be passed through a short silica plug (eluting with 10% EtOAc/Hexane) to remove residual boron salts.

    • Target Yield: ~85–90% (Yellowish oil or low-melting solid).

Phase 2: N-Methylation to Methyl 4-[butyl(methyl)amino]benzoate

Rationale: Using Formaldehyde with a reducing agent is milder than using Methyl Iodide and prevents quaternization.

Reagents:

  • Intermediate from Phase 1 (approx. 18 g, ~87 mmol)

  • Formaldehyde (37% aq. solution, 22 mL, ~300 mmol, excess)

  • Sodium Cyanoborohydride (NaBH₃CN) (8.2 g, 130 mmol) OR STAB (preferred for safety)

  • Acetonitrile (200 mL) / Acetic Acid (5 mL)

Procedure:

  • Dissolve the mono-butyl ester in Acetonitrile (200 mL).

  • Add Formaldehyde solution and Acetic Acid. Stir for 15 minutes.

  • Add the reducing agent (NaBH₃CN or STAB) slowly.

    • Safety Note: If using NaBH₃CN, ensure the reaction is vented to a scrubber (potential HCN trace). STAB is safer but requires strictly anhydrous conditions; NaBH₃CN tolerates the water in the formaldehyde solution better.

  • Stir at ambient temperature for 12 hours.

  • Workup: Concentrate solvent. Dilute with EtOAc (200 mL) and wash with 1M NaOH (to neutralize acid and remove unreacted formaldehyde). Wash with Brine. Dry and concentrate.

    • Target Yield: ~90% (Pale yellow oil).

Phase 3: Saponification & Salt Formation

Rationale: Converting the ester to the acid and trapping as HCl.

Reagents:

  • Intermediate from Phase 2

  • Lithium Hydroxide (LiOH·H₂O) (3 equiv)

  • THF/Water (3:1 mixture, 150 mL)

  • 4M HCl in Dioxane[3]

Procedure:

  • Hydrolysis: Dissolve the dialkyl ester in THF/Water. Add LiOH. Heat to 60°C for 3 hours.

  • Monitoring: TLC should show the disappearance of the non-polar ester and the baseline spot of the acid salt.

  • Isolation (Free Acid): Cool to room temperature. Adjust pH to ~4–5 using 1M HCl. The zwitterionic free acid may precipitate or oil out. Extract with EtOAc (3 x 100 mL). Note: At pH 4-5, the amino acid is neutral (zwitterion is isoelectric).

  • Salt Formation: Dry the EtOAc layer (Na₂SO₄). Do not concentrate to dryness yet. While stirring, add 4M HCl in Dioxane (1.2 equiv relative to starting ester) dropwise.

  • Crystallization: The hydrochloride salt will precipitate as a white solid. Stir for 30 minutes.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

Quality Control & Validation

To ensure the protocol was successful, verify the following:

  • ¹H NMR (400 MHz, D₂O):

    • Look for the aromatic AA'BB' system (~7.8 ppm and 6.8 ppm).

    • Diagnostic: N-Methyl singlet at ~3.0 ppm.

    • Diagnostic: N-Butyl triplet (terminal CH₃) at ~0.9 ppm and multiplet signals for the chain.

  • HPLC Purity: >98% (Area %).

    • Impurity Check: Ensure Methyl 4-(butylamino)benzoate (Phase 1 intermediate) is <0.1%.

Visual Workflows

Figure 1: Synthetic Pathway Mechanism

ReactionPathway Start Methyl 4-aminobenzoate (Primary Amine) Step1 Reductive Amination (Butyraldehyde + STAB) Start->Step1 Inter1 Methyl 4-(butylamino)benzoate (Secondary Amine) Step1->Inter1 Mono-alkylation Step2 Methylation (HCHO + NaBH3CN) Inter1->Step2 Inter2 Methyl 4-[butyl(methyl)amino]benzoate (Tertiary Amine) Step2->Inter2 N-Methylation Step3 Hydrolysis (LiOH) & HCl Salt Formation Inter2->Step3 Final 4-[Butyl(methyl)amino]benzoic acid HCl Step3->Final Deprotection

Caption: Stepwise synthetic route preventing poly-alkylation and ensuring high purity.

Figure 2: Experimental Workflow & Decision Tree

Workflow Start Start: Methyl 4-aminobenzoate React1 Add Butyraldehyde + AcOH Stir 30 min (Imine formation) Start->React1 React2 Add NaBH(OAc)3 @ 0°C Stir 4-6h React1->React2 Check1 TLC Check: Primary Amine gone? React2->Check1 Check1->React2 No (Add more hydride) Purify Workup & Silica Plug Check1->Purify Yes React3 Add HCHO + NaBH3CN (Acetonitrile) Purify->React3 Hydrolysis Saponification (LiOH/THF) React3->Hydrolysis Salt Precipitate with HCl/Dioxane Hydrolysis->Salt

Caption: Operational workflow including critical decision points for reaction monitoring.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • European Pharmacopoeia (Ph. Eur.). "Tetracaine Hydrochloride: Impurity C (Methyl 4-(butylamino)benzoate)." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12045722, Methyl 4-(butylamino)benzoate." Link

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." (General reference for N-alkylation of anilines). Link

  • Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." Link

Sources

Protocol and Application Notes for the Purification of 4-[Butyl(methyl)amino]benzoic Acid Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a detailed guide for the purification of 4-[Butyl(methyl)amino]benzoic acid hydrochloride using recrystallization techniques. It outlines the fundamental principles of solvent selection, provides step-by-step protocols for both single-solvent and multi-solvent systems, and explains the scientific rationale behind each procedural step. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity material for their work.

Introduction: The Imperative for Purity

4-[Butyl(methyl)amino]benzoic acid hydrochloride is a substituted aminobenzoic acid derivative. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical. Impurities, even in trace amounts, can alter the compound's physicochemical properties, affect biological activity, and introduce toxicity.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] The method is predicated on the principle that the solubility of a compound in a solvent generally increases with temperature.[3][4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound forms a crystalline lattice that excludes impurities, which remain in the surrounding solution (mother liquor).[4] This guide provides a systematic approach to developing a robust recrystallization protocol for 4-[Butyl(methyl)amino]benzoic acid hydrochloride.

Physicochemical Profile and Solvent Selection Rationale

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[5] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. The properties of 4-[Butyl(methyl)amino]benzoic acid hydrochloride, being a salt, guide our initial solvent choices towards more polar options.

Table 1: Physicochemical Properties and Solvent Considerations

PropertyValue / ObservationRationale for Solvent Selection
Molecular Structure Benzoic acid with a tertiary amine hydrochloride.The presence of the carboxylic acid, tertiary amine, and hydrochloride salt functional groups makes the molecule polar. Therefore, polar solvents are the primary candidates.
Form Crystalline SolidSuitable for purification by recrystallization.
Solubility Profile Expected to be soluble in polar protic solvents like water and alcohols.[3][6] Low solubility expected in non-polar organic solvents.Alcohols (Methanol, Ethanol, 2-Propanol) and water are excellent starting points. Non-polar solvents like hexanes or ethyl acetate may serve as effective anti-solvents.[6]
Melting Point (Free Base) 149-151 °C (for 4-(Butylamino)benzoic acid)[7]The hydrochloride salt will have a significantly different, likely higher, melting point. A sharp melting point range post-recrystallization is a key indicator of purity.

The hydrochloride moiety significantly increases the polarity compared to the free base. This makes solvents like lower-chain alcohols and water particularly suitable. As noted in the literature, 2-Propanol is often preferred for hydrochloride salts as it can offer a better recovery profile than highly solubilizing solvents like ethanol or methanol.[6]

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical flow for solvent selection and the general experimental procedure for recrystallization.

Solvent_Selection cluster_0 Solvent Selection Strategy cluster_1 Room Temperature Test cluster_2 Heating Test cluster_3 Cooling Test start Start: Crude 4-[Butyl(methyl)amino]benzoic acid hydrochloride test_solubility Test Solubility: Small amount of crude solid + ~0.5 mL of candidate solvent start->test_solubility rt_dissolve Dissolves at RT? test_solubility->rt_dissolve rt_yes Result: Poor Solvent (Consider as anti-solvent) rt_dissolve->rt_yes Yes rt_no Result: Potential Solvent rt_dissolve->rt_no No heat_dissolve Dissolves upon heating? rt_no->heat_dissolve heat_yes Result: Good Potential Solvent heat_dissolve->heat_yes Yes heat_no Result: Insoluble (Discard this solvent) heat_dissolve->heat_no No cool_precipitate Forms crystals upon cooling? heat_yes->cool_precipitate cool_yes Result: IDEAL SOLVENT Proceed to Protocol cool_precipitate->cool_yes Yes cool_no Result: Sub-optimal (Consider multi-solvent system) cool_precipitate->cool_no No Recrystallization_Protocol cluster_0 General Recrystallization Protocol step1 1. Dissolution Add minimum amount of hot solvent to crude solid. step2 2. Hot Filtration (Optional) Filter solution while hot to remove insoluble impurities. step1->step2 step3 3. Slow Cooling Allow filtrate to cool slowly to room temperature. step2->step3 step4 4. Crystal Formation Crystals form as solution cools and becomes supersaturated. step3->step4 step5 5. Ice Bath Cool in an ice bath to maximize crystal yield. step4->step5 step6 6. Collection Isolate crystals via vacuum filtration. step5->step6 step7 7. Washing Rinse crystals with a small amount of ice-cold solvent. step6->step7 step8 8. Drying Dry crystals under vacuum to remove residual solvent. step7->step8

Figure 2: Step-by-step experimental workflow for a typical recrystallization.

Experimental Protocols

Safety Precaution: Always conduct procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Single-Solvent Recrystallization using 2-Propanol

This protocol is the recommended starting point, as 2-propanol often provides a good balance of solubility and recovery for hydrochloride salts. [6] Materials:

  • Crude 4-[Butyl(methyl)amino]benzoic acid hydrochloride

  • 2-Propanol (ACS grade or higher)

  • Erlenmeyer flasks (x2)

  • Hotplate/stirrer

  • Büchner funnel and filtration flask

  • Filter paper

  • Watch glass

  • Spatula

Methodology:

  • Preparation: Place a stir bar and a measured amount of the crude solid into an Erlenmeyer flask. In a separate flask, heat a larger volume of 2-propanol to a gentle boil.

  • Dissolution: Add the hot 2-propanol to the flask containing the solid in small portions, with continuous stirring and heating. Add just enough solvent to fully dissolve the solid. This ensures the solution is saturated.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [3]Rushing this step can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold 2-propanol. This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol B: Two-Solvent (Solvent/Anti-solvent) Recrystallization using Ethanol and Ethyl Acetate

This method is useful if the compound is too soluble in a single hot solvent for good recovery.

Materials:

  • Crude 4-[Butyl(methyl)amino]benzoic acid hydrochloride

  • Ethanol (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Equipment as listed in Protocol A

Methodology:

  • Dissolution: At room temperature or with gentle warming, dissolve the crude solid in the minimum amount of ethanol required.

  • Addition of Anti-solvent: While stirring the solution, slowly add ethyl acetate dropwise. Ethyl acetate is the "anti-solvent" in which the product is poorly soluble.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-solubilization: Add a few drops of ethanol (the "good" solvent) back into the solution until the cloudiness just disappears. This ensures the solution is saturated at that temperature.

  • Cooling and Crystal Growth: Cover the flask and allow it to stand undisturbed. As in the single-solvent method, slow cooling is preferred. If needed, an ice bath can be used after initial crystal formation at room temperature.

  • Collection, Washing, and Drying: Follow steps 7-9 from Protocol A, using a pre-chilled mixture of ethanol/ethyl acetate (in the same approximate ratio as the final crystallization mixture) for the washing step.

Conclusion and Verification of Purity

Following recrystallization, the purity of the 4-[Butyl(methyl)amino]benzoic acid hydrochloride should be assessed. The most common methods include:

  • Melting Point Analysis: A pure compound will exhibit a sharp and narrow melting point range.

  • Chromatography (HPLC, TLC): Comparison of the recrystallized material against the crude starting material will show a significant reduction or elimination of impurity peaks/spots.

  • Spectroscopy (NMR, IR): Confirms the chemical structure and absence of solvent or impurity signals.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively purify 4-[Butyl(methyl)amino]benzoic acid hydrochloride, ensuring the quality and reliability of their subsequent experiments.

References

  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws. Retrieved from [Link]

  • Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. Retrieved from [Link]

  • Recrystallization. (2022, August 17). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Purification of Benzoic Acid by Crystallization. (2015, February 3). MeitY OLabs [YouTube Video]. Retrieved from [Link]

  • CN102791677B - Preparation method of 4-aminomethylbenzoic acid. (n.d.). Google Patents.

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Storage and handling requirements for 4-[Butyl(methyl)amino]benzoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Stability Protocols for 4-[Butyl(methyl)amino]benzoic acid HCl

Executive Summary

This guide defines the rigorous storage, handling, and analytical verification protocols for 4-[Butyl(methyl)amino]benzoic acid Hydrochloride (Salt of CAS 75681-64-0). This compound is a critical tertiary amine intermediate and structural analog often utilized in the impurity profiling of local anesthetics (e.g., Tetracaine) and as a building block in organic synthesis.

Unlike its secondary amine counterpart (4-(butylamino)benzoic acid), the presence of the N-methyl group alters its physicochemical stability, increasing susceptibility to specific oxidative pathways (N-oxide formation) while modulating its solubility profile. This protocol mandates strict environmental controls to prevent hydrolytic degradation and photochemical decomposition.

Physicochemical Profile & Risk Assessment

PropertySpecification / CharacteristicImplication for Handling
Chemical Name 4-[Butyl(methyl)amino]benzoic acid HCl--
Parent CAS 75681-64-0 (Free Acid)Reference identity anchor.[1][2]
Molecular Structure Tertiary aromatic amine, Benzoic acid derivativeUV active, electron-rich ring.
Physical State White to Off-white Crystalline PowderVisual inspection for yellowing (oxidation).
Hygroscopicity High (HCl salt form)rapid moisture uptake; requires desiccation.
Light Sensitivity High Photolytic degradation of the aniline moiety.
Solubility Water (>50 mg/mL), DMSO, MethanolCompatible with reversed-phase HPLC.
pKa (Calc.) ~2.5 (COOH), ~5.5 (Amine)pH-dependent solubility; buffer required for LC.

Storage Protocol: The "Chain of Custody"

The integrity of 4-[Butyl(methyl)amino]benzoic acid HCl is non-negotiable.[1] Deviations in temperature or humidity can lead to micro-hydrolysis of the salt lattice or oxidative discoloration.

Primary Storage Conditions
  • Temperature: -20°C ± 5°C (Long-term). Note: 2-8°C is acceptable for active working stocks used within 30 days.

  • Atmosphere: Inert gas purge (Argon or Nitrogen) recommended after every opening.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene (potential for leaching or sorption).

  • Desiccation: Store secondary containment with active silica gel or molecular sieves.

The "Thaw-Use-Refreeze" Cycle

Improper thawing is the leading cause of degradation.

  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric water onto the cold powder.

  • Aliquot Strategy: Do not repeatedly freeze/thaw the bulk bottle. Upon first receipt, dissolve and aliquot into single-use LC-MS vials or weigh into solid aliquots if stability in solution is unverified.

Handling & Safety Protocols

Engineering Controls
  • Weighing: Must be performed in a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing blower or anti-static gun, as the dry HCl salt can be electrostatically charged and dispersive.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling open bulk powder outside a hood.

  • Dermal: Nitrile gloves (double-gloving recommended). The compound is an irritant and potential sensitizer.[3]

  • Ocular: Chemical safety goggles.

Dissolution Procedure (Standard Preparation)
  • Solvent: Use DMSO for stock solutions (10-20 mM) to maximize stability. Water/Methanol mixtures are suitable for immediate use but prone to faster hydrolysis/oxidation.

  • Sonicate: Short bursts (3 x 5 sec) to ensure complete dissolution; avoid heating above 30°C.

Analytical Verification & Stability Logic

To validate the integrity of the compound, use the following HPLC parameters. This method separates the parent from likely degradants (N-oxide, Des-methyl analog).

Table 2: System Suitability Parameters (HPLC-UV)

ParameterSettingRationale
Column C18, 3.5 µm, 4.6 x 100 mmStandard retention of hydrophobic aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps amine protonated (better peak shape).
Mobile Phase B AcetonitrileSharp elution gradient.
Gradient 5% B to 95% B over 10 minElutes polar degradants early, parent late.
Flow Rate 1.0 mL/minStandard backpressure.
Detection UV @ 290 nmMax absorption for dialkyl-amino benzoates.

Visualizing the Workflow & Degradation Pathways

Handling Workflow Diagram

This logic flow ensures the material is never exposed to damaging conditions during its lifecycle.

StorageWorkflow Receipt Receipt of Shipment (Check Seal & Temp) Visual Visual Inspection (White Powder?) Receipt->Visual Equilibrate Equilibrate to RT (In Desiccator) Visual->Equilibrate Pass Reject Reject Visual->Reject Fail (Yellow/Clumped) Open Open Under Inert Gas Equilibrate->Open Aliquot Aliquot for Single Use Open->Aliquot Storage Store at -20°C (Amber Vial + Desiccant) Aliquot->Storage Storage->Equilibrate Next Use Cycle

Figure 1: Lifecycle management of 4-[Butyl(methyl)amino]benzoic acid HCl. Note the equilibration loop to prevent condensation.

Degradation Pathways

Understanding how the molecule fails allows for better troubleshooting.

Degradation Parent 4-[Butyl(methyl)amino] benzoic acid HCl NOxide N-Oxide Impurity (Oxidation) Parent->NOxide Air/Light Exposure DesMethyl 4-(Butylamino) benzoic acid (N-Dealkylation) Parent->DesMethyl Metabolic/Chemical Hydrolysis Decarb Decarboxylation (Thermal Stress) Parent->Decarb Heat (>150°C)

Figure 2: Primary degradation vectors. N-Oxide formation is the dominant risk in solution; Des-methyl is a common synthetic impurity.

Troubleshooting Guide

  • Issue: Material appears yellow or sticky.

    • Cause: Hygroscopic uptake of water leading to partial hydrolysis or oxidation.

    • Action: Perform HPLC. If purity <98%, recrystallize (ethanol/ether) or discard.

  • Issue: Extra peaks in HPLC at RRT 0.8-0.9.

    • Cause: Likely the N-dealkylated impurity (Tetracaine Impurity B) or N-oxide.

    • Action: Check storage seal. Ensure inert gas was used.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15077621, 4-[butyl(methyl)amino]benzoic acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Tetracaine Hydrochloride Monograph 0057.
  • Sigma-Aldrich.Safety Data Sheet: Benzoic acid derivatives. (General handling for amino-benzoic acid salts).

Sources

Application Note: UV-Vis Absorption Spectrum Analysis of 4-[Butyl(methyl)amino]benzoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Basis

This application note details the protocol for the ultraviolet-visible (UV-Vis) characterization of 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS: 71839-12-8 (analog base)).[1] This compound belongs to the class of p-dialkylaminobenzoic acid derivatives, structurally related to the local anesthetic tetracaine and the sunscreen agent padimate O.

Structural Chromophore Analysis

The UV absorption of this molecule is driven by a "push-pull" conjugated system:

  • Electron Donor (Auxochrome): The tertiary amine nitrogen at the para position.[1] The butyl and methyl groups increase electron density via the inductive effect (+I), stabilizing the excited state more effectively than a primary amine (as in PABA), leading to a bathochromic (red) shift.

  • Electron Acceptor: The carboxylic acid group at the para position (electron-withdrawing).[1]

  • Conjugated Linker: The benzene ring facilitates charge transfer (CT) between the donor and acceptor.[1]

The Critical Role of pH (The "Self-Validating" Mechanism)

Because the sample is a Hydrochloride (HCl) salt, it is prone to protonation effects.[2] The spectral profile is highly pH-dependent:

  • In Neutral/Basic Buffer (pH > 7): The amine is unprotonated (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ).[1] The lone pair participates in conjugation, resulting in a strong absorption band typically around 305–315 nm .[2]
    
  • In Acidic Buffer (pH < 2): The amine becomes protonated (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ).[1] The lone pair is locked in a sigma bond and removed from the conjugated system. The spectrum collapses to resemble unsubstituted benzoic acid, with a hypsochromic (blue) shift to ~230 nm .
    

Note: This reversible spectral shift is the primary identification test for p-aminobenzoic acid derivatives.[1]

Materials & Equipment

Reagents
  • Analyte: 4-[Butyl(methyl)amino]benzoic acid HCl (Reference Standard Grade, >98% purity).[2][1]

  • Solvent A (Stock): Methanol (HPLC Grade) – selected for optimal solubility of the HCl salt.[1]

  • Buffer B (Acidic): 0.1 M Hydrochloric Acid (pH ~1.0).[2][1]

  • Buffer C (Basic): 0.1 M Phosphate Buffer (pH 7.4) or 0.1 M NaOH.

  • Water: Ultrapure Milli-Q (18.2 MΩ[2][1]·cm).

Equipment
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[2][1]

    • Bandwidth: 1.0 nm or 2.0 nm.[2][1]

    • Scan Range: 200 nm – 400 nm.[1]

  • Cuvettes: Quartz cuvettes (10 mm pathlength), matched pair.

  • Balances: Analytical balance (readability 0.01 mg).

Experimental Protocols

Protocol 1: Stock Solution Preparation

Objective: Create a stable, accurate master solution.[2]

  • Weighing: Accurately weigh 10.0 mg of 4-[Butyl(methyl)amino]benzoic acid HCl into a weighing boat.

  • Dissolution: Transfer quantitatively to a 100 mL volumetric flask.

  • Solvation: Add approximately 60 mL of Methanol . Sonicate for 5 minutes to ensure complete dissolution of the salt.

  • Make up: Dilute to volume with Methanol.

  • Concentration Calculation:

    
    
    (Note: Adjust for salt correction factor if reporting as free base).
    
Protocol 2: Determination of and pH Effects

Objective: Identify the absorption maximum and validate the compound identity via pH shift.

  • Baseline Correction: Perform a baseline scan using pure Methanol (or respective buffer) in both reference and sample cuvettes.[2][1]

  • Sample Preparation:

    • Sample A (Neutral/Organic): Dilute 1.0 mL Stock into 9.0 mL Methanol .

    • Sample B (Acidic): Dilute 1.0 mL Stock into 9.0 mL 0.1 M HCl .

    • Sample C (Basic): Dilute 1.0 mL Stock into 9.0 mL 0.1 M NaOH .

  • Scanning: Scan all three samples from 200 to 400 nm.

  • Observation:

    • Sample A/C: Expect ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       at 305–315 nm .[1]
      
    • Sample B: Expect ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       shift to ~228–235 nm  (loss of yellow tinge if concentrated).[1]
      
Protocol 3: Linearity & Molar Absorptivity ( )

Objective: Quantify the extinction coefficient for analytical assays.[1]

  • Dilution Series: Using the Stock Solution (

    
    ), prepare the following standards in Phosphate Buffer pH 7.4  (to ensure consistent deprotonation):
    
    • Std 1: 2.0

      
      [1]
      
    • Std 2: 4.0

      
      [1]
      
    • Std 3: 6.0

      
      [1]
      
    • Std 4: 8.0

      
      [1]
      
    • Std 5: 10.0

      
      [1]
      
  • Measurement: Measure Absorbance at the determined

    
     (e.g., 310 nm).
    
  • Plotting: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ).
  • Calculation: The slope of the line is the Molar Absorptivity (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ).[1]
    
    
    
    
    [1]

Workflow Visualization

Diagram 1: Analytical Workflow

This diagram outlines the logical flow from sample preparation to data validation.

UV_Analysis_Workflow cluster_conditions Condition Screening Start Start: Raw Material (HCl Salt) Stock Stock Solution (100 µg/mL in MeOH) Start->Stock Acid Acidic Dilution (0.1 M HCl) Stock->Acid 1:10 Dilution Base Basic Dilution (pH 7.4 Buffer) Stock->Base 1:10 Dilution Scan UV Scan (200-400 nm) Acid->Scan Base->Scan Decision Check Shift? Scan->Decision Result_A Blue Shift (~230nm) Confirmed Decision->Result_A Acidic Result_B Red Shift (~310nm) Confirmed Decision->Result_B Basic Final Calculate Molar Absorptivity (ε) Result_A->Final Result_B->Final

Caption: Step-by-step workflow for the preparation, scanning, and validation of the UV spectrum.

Diagram 2: Mechanistic Spectral Shift

This diagram illustrates the chemical causality behind the spectral changes.

Spectral_Mechanism Compound 4-[Butyl(methyl)amino]benzoic acid Acid_Env Acidic Environment (pH < 2) Compound->Acid_Env Base_Env Neutral/Basic Environment (pH > 7) Compound->Base_Env Protonated Protonated Amine (NH+) Lone Pair Unavailable Acid_Env->Protonated Unprotonated Free Amine (N:) Lone Pair Available Base_Env->Unprotonated No_Conj Conjugation Broken (Benzene-like) Protonated->No_Conj Full_Conj Full 'Push-Pull' Conjugation (Charge Transfer) Unprotonated->Full_Conj Blue_Shift Blue Shift λmax ~230 nm No_Conj->Blue_Shift Red_Shift Red Shift λmax ~310 nm Full_Conj->Red_Shift

Caption: Mechanistic pathway showing how pH alters the conjugation system and resulting spectral shift.

Data Analysis & Expected Results

Summary of Spectral Properties
ParameterAcidic Medium (0.1 M HCl)Basic/Neutral Medium (pH 7.[2][1]4)
Dominant Species Cationic (Protonated Amine)Anionic/Zwitterionic (Free Amine)

228 – 235 nm305 – 315 nm
Absorptivity (

)
ModerateHigh (Strong CT Band)
Visual Color ColorlessFaint Yellow (at high conc.)
Calculation of Results

To determine the concentration of an unknown sample: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">


[1]

Acceptance Criteria for Validation:

  • Linearity (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    [1]
  • Precision (RSD):

    
     for 
    
    
    
    replicates.
  • Wavelength Accuracy:

    
     nm compared to reference standard.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15077621, 4-(Butyl(methyl)amino)benzoic acid.[1] Retrieved from [Link][2][1]

  • NIST Chemistry WebBook. Benzoic acid, 4-(dimethylamino)- UV-Vis Spectrum.[1] (Used as primary structural analog for spectral prediction).[2][1] Retrieved from [Link][2][1]

  • OMLC. Molar Extinction Coefficients of 4-Dimethylamino-4'-nitrostilbene. (Reference for dialkylamino conjugation effects). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for linearity and precision limits). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-[Butyl(methyl)amino]benzoic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

User Objective: Maximize yield and purity for 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS: Related to 4740-24-3 precursors). Core Challenge: The simultaneous introduction of two different alkyl groups (butyl and methyl) onto the aniline nitrogen of 4-aminobenzoic acid (PABA) often leads to poly-alkylation (quaternary ammonium salts) or incomplete conversion when using direct alkyl halides.[1][2][3]

The Solution: Switch from direct alkylation (


) to a Stepwise Reductive Amination  protocol. This pathway thermodynamically favors the tertiary amine and eliminates over-alkylation.
Yield Comparison Matrix
ParameterDirect Alkylation (Legacy)Stepwise Reductive Amination (Recommended)
Reagents Butyl bromide / Methyl iodideButyraldehyde / Formaldehyde / NaBH(OAc)₃
Primary Yield Loss Quaternization (Over-alkylation)Incomplete imine formation
Typical Yield 35 - 45%85 - 92%
Purification Load High (Chromatography required)Low (Crystallization)

The "Golden Route" Protocol

Note: This protocol prioritizes yield and scalability. It avoids the use of catalytic hydrogenation (H₂/Pd), which can reduce the aromatic ring or carboxylic acid under high pressure, in favor of selective borohydride reduction.[3]

Phase 1: Mono-Butylation (Reductive Amination)

Reaction Logic: We first install the bulkier butyl group.[4][1][2][3] Using butyraldehyde forms an imine, which is then reduced.[4][3]

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) in Methanol (MeOH).

  • Imine Formation: Add Butyraldehyde (1.05 eq).[4][1][2][3] Stir at room temperature for 2 hours. Key Point: Do not add reductant yet. Allow the equilibrium to shift to the imine.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it reacts with the amine.

  • Quench: Quench with saturated NaHCO₃. Evaporate MeOH. Acidify to pH 4-5 to precipitate the zwitterionic intermediate: 4-(butylamino)benzoic acid .[4][1][2][3]

Phase 2: Methylation (Eschweiler-Clarke Modification)

Reaction Logic: Methylating a secondary amine to a tertiary amine is best achieved using Formaldehyde and Formic Acid.[4][1][2][3][5][6] This method naturally stops at the tertiary amine stage, preventing quaternary salt formation.[5][7]

  • Slurry: Suspend the Phase 1 intermediate in Formic Acid (5 eq).

  • Addition: Add Formaldehyde (37% aq) (2.5 eq).

  • Reflux: Heat to 90-100°C for 4-6 hours. CO₂ evolution indicates reaction progress.[1][2]

  • Workup: Cool. Evaporate excess formic acid.[1][2] Adjust pH to ~4.5 (isoelectric point) to precipitate the free base: 4-[butyl(methyl)amino]benzoic acid .[4][1][2][3]

Phase 3: HCl Salt Formation (Critical for Stability)

Reaction Logic: The free base is an oil or low-melting solid.[4][1][2][3] The HCl salt is a stable crystal.

  • Dissolution: Dissolve the free base in minimal anhydrous Ethyl Acetate or Ethanol .[1][2]

  • Acidification: Add 4M HCl in Dioxane (or bubbling HCl gas) dropwise at 0°C until pH < 2.

  • Crystallization: Add diethyl ether as an antisolvent if precipitation is slow. Filter and dry under vacuum.[1][2][8]

Visualizing the Pathway

The following diagram illustrates the reaction flow and decision points for troubleshooting.

SynthesisWorkflow Start Start: 4-Aminobenzoic Acid Step1 1. Butyraldehyde (Imine Formation) Start->Step1 MeOH, RT Step2 2. NaBH(OAc)3 (Reduction) Step1->Step2 In situ Inter Intermediate: 4-(butylamino)benzoic acid Step2->Inter pH Adjust Step3 3. HCHO / HCOOH (Eschweiler-Clarke) Inter->Step3 Reflux Base Target Free Base Step3->Base -CO2 Salt HCl / EtOAc (Crystallization) Base->Salt Anhydrous Conditions Final Final Product: HCl Salt Salt->Final Filter

Caption: Optimized Stepwise Reductive Amination Workflow preventing poly-alkylation.

Troubleshooting & FAQs (Technical Support)

Q1: My final product is a sticky oil, not a powder. How do I fix this?

Diagnosis: This is likely the "Hygroscopic Trap." The hydrochloride salt can be extremely hygroscopic if excess water or alcohol remains. Corrective Action:

  • Redissolve the oil in a small amount of anhydrous Ethanol.

  • Add excess Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy.

  • Scratch the glass side of the flask to induce nucleation.

  • Store in a desiccator. If it remains oily, ensure your HCl source (e.g., HCl in Dioxane) was strictly anhydrous.[4][3]

Q2: I am seeing a "M+14" peak in my Mass Spec (LC-MS). What is it?

Diagnosis: This indicates over-methylation (Quaternary ammonium salt formation).[4][1][2][3] Cause: You likely used Methyl Iodide (MeI) or reacted too long with high heat.[4][1][2][3] Fix: Switch to the Eschweiler-Clarke method (Phase 2 above). The mechanism involves a hydride transfer that physically cannot occur on a quaternary nitrogen, making over-methylation impossible.

Q3: The yield in Phase 1 (Butylation) is low (<50%).

Diagnosis: Incomplete imine formation or hydrolysis of the imine before reduction. Fix:

  • Dry Solvents: Ensure Methanol is dry.[4][1][2] Water pushes the equilibrium back to the aldehyde + amine.

  • Dehydrating Agents: Add activated 3Å Molecular Sieves to the reaction mixture during the imine formation step (Step 1) to scavenge water.[1][3]

Q4: Can I do this in "One Pot"?

Analysis: Technically yes, but not recommended for high purity.[4][3] Risk: If you add Butyraldehyde and Formaldehyde together, you will get a statistical mixture of Dibutyl, Dimethyl, and Butyl-Methyl products.[4][3] Separation will be a nightmare. Stick to the stepwise approach.

Analytical Validation (Self-Validating System)[1][2][3][4]

To ensure your protocol worked, verify these specific NMR markers:

  • N-Methyl Group: Look for a singlet at ~2.9 - 3.0 ppm (3H).[4][1][2][3] If it splits or shifts significantly downfield (>3.2 ppm), suspect quaternization.[4][1][2][3]

  • N-Butyl Group: Look for the triplet at ~0.9 ppm (terminal methyl) and the multiplet at ~3.3 - 3.4 ppm (N-CH₂).[4][1][2][3]

  • Aromatic Protons: Two doublets (AA'BB' system) at ~6.6 ppm and ~7.8 ppm .

References

  • Reductive Amination Principles

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[4][3]

    • [4][1][2][3]

  • Eschweiler-Clarke Methylation

    • Icke, R. N., et al. "Eschweiler-Clarke Methylation of Amines."[4][3] Organic Syntheses, Coll.[4][3][9] Vol. 3, p.723 (1955).[4][1][2][3]

    • [4][1][2][3]

  • Synthesis of 4-(Alkylamino)benzoic Acids (Tetracaine Impurities)

    • ChemicalBook Technical Data: 4-(Butylamino)benzoic acid.[4][1][2][3] (Provides physical properties and solubility data for the intermediate).

  • Salt Formation & Solubility

    • Stahl, P. H., & Wermuth, C. G.[4][3] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.[4][1][2][3] (General reference for HCl salt crystallization solvents).

Sources

Troubleshooting solubility issues with 4-[Butyl(methyl)amino]benzoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support guide for 4-[Butyl(methyl)amino]benzoic acid hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. As application scientists, we understand that successful experiments depend on the reliable preparation of solutions. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues

A clear understanding of the compound's structure is the first step in diagnosing and solving any solubility problem. 4-[Butyl(methyl)amino]benzoic acid HCl is an amphoteric molecule, meaning it possesses both acidic and basic functional groups, which dictates its complex behavior in different solvents and pH environments.

Q1: What are the key structural features of 4-[Butyl(methyl)amino]benzoic acid HCl that influence its solubility?

The solubility of this compound is a delicate balance between three distinct molecular regions:

  • The Lipophilic (Hydrophobic) Region: This includes the benzene ring and the four-carbon butyl group. These non-polar components are "water-fearing" and prefer to interact with organic solvents. The presence of the butyl group, in particular, significantly increases the compound's hydrophobicity compared to simpler analogs like 4-(Methylamino)benzoic acid.[1][2]

  • The Basic Tertiary Amine: The nitrogen atom attached to the butyl and methyl groups is a basic center. In the hydrochloride (HCl) salt form, this amine is protonated (positively charged), forming an ammonium cation (-NH+). This charged site dramatically increases the molecule's polarity and is the primary driver for its solubility in polar solvents like water.[3]

  • The Acidic Carboxylic Acid: The -COOH group attached to the benzene ring is a weak acid. This group can donate a proton to become a negatively charged carboxylate (-COO⁻), which also enhances aqueous solubility. The pKa of the related benzoic acid is approximately 4.2.[4]

cluster_Molecule 4-[Butyl(methyl)amino]benzoic acid HCl Structure cluster_Key Solubility Influence A Benzene Ring + Butyl Group B Protonated Tertiary Amine (Basic Center, Cationic) -N+H(CH₃)(C₄H₉) Cl⁻ A->B Contributes to Lipophilicity C Carboxylic Acid (Acidic Center) -COOH B->C Introduces Polarity & Aqueous Solubility C->A Can Ionize to Increase Polarity Lipophilic Lipophilic (Organic Soluble) Hydrophilic_Cation Hydrophilic (Water Soluble - Cationic) Hydrophilic_Anion Hydrophilic (Water Soluble - Anionic) Key_L Key_HC Key_HA

Caption: Key functional groups influencing solubility.

Q2: How does pH fundamentally alter the solubility of this compound?

The solubility of 4-[Butyl(methyl)amino]benzoic acid HCl is critically dependent on pH because the charge of the molecule changes as the pH of the solution is adjusted. This is due to the protonation/deprotonation of the carboxylic acid and the tertiary amine groups.

  • At Low pH (e.g., pH < 2): The solution is highly acidic. The tertiary amine remains protonated and positively charged (-NH+). The carboxylic acid group is also fully protonated and neutral (-COOH). The molecule carries a net positive charge, and its solubility is generally good in aqueous media due to the charged amine.

  • At Mid-Range pH (Isoelectric Point): As the pH increases, the carboxylic acid group begins to lose its proton (deprotonate) to become negatively charged (-COO⁻). There will be a specific pH, known as the isoelectric point (pI), where the positive charge on the amine is balanced by the negative charge on the carboxylate. At this point, the molecule is a neutral zwitterion. Zwitterions often have minimal water solubility due to strong intermolecular electrostatic interactions, leading to precipitation. For similar aminobenzoic acids, this zwitterionic state can render them insoluble in many common solvents.[5]

  • At High pH (e.g., pH > 8): The solution is basic. The carboxylic acid is fully deprotonated and negatively charged (-COO⁻). The protonated amine loses its proton and becomes neutral (-N). The molecule now carries a net negative charge, which again tends to increase its aqueous solubility.

G cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph Mid pH (Isoelectric Point) cluster_high_ph High pH (e.g., > 8) LowPH Predominantly Cationic -COOH -N+H(R¹)R² Good Aqueous Solubility MidPH Zwitterionic (Neutral Net Charge) -COO⁻ -N+H(R¹)R² MINIMUM Aqueous Solubility LowPH->MidPH Increase pH Deprotonate -COOH HighPH Predominantly Anionic -COO⁻ -N(R¹)R² Good Aqueous Solubility MidPH->HighPH Increase pH Deprotonate -N+H

Caption: pH-dependent ionization states and their impact on solubility.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section provides direct answers and actionable steps for common solubility issues.

Aqueous Solution Troubleshooting
Q3: My compound won't dissolve in water or an aqueous buffer. What are the first steps?

If you are observing poor solubility in an aqueous system, it is likely a result of pH or kinetic limitations.

  • Check the pH: Measure the pH of your final solution. It may be near the compound's isoelectric point (pI), where solubility is lowest.

  • Adjust the pH:

    • Try adding a small amount of dilute HCl (e.g., 0.1 M) to lower the pH. This will ensure the amine is protonated and the carboxylic acid is neutral, favoring dissolution.

    • Alternatively, add a small amount of dilute NaOH (e.g., 0.1 M) to raise the pH. This deprotonates the carboxylic acid, which can also improve solubility. You must determine which pH range is compatible with your experiment.

  • Use a Co-solvent: If pH adjustment is not an option, consider preparing your solution with a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or DMSO before adding the full volume of water.

Q4: I see a precipitate (crashing out) after diluting my DMSO stock solution into buffer. How can I prevent this?

This is a very common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in the final aqueous medium.[6] The drastic change in solvent polarity causes the compound to crash out.

Solution: Step-Wise Dilution. Instead of adding the DMSO stock directly into the final buffer volume, perform a gradual dilution:

  • Start with a small volume of your target aqueous buffer in a tube.

  • While vortexing or stirring vigorously, add the required volume of your concentrated DMSO stock solution drop-by-drop.

  • Continue to add the remaining buffer in small portions while maintaining constant mixing. This controlled process prevents localized high concentrations of the compound in a poor solvent, minimizing precipitation.[6]

Q5: Can I use heat or sonication to help dissolve the compound? Are there risks?

Yes, gentle warming and sonication are excellent techniques to overcome the kinetic barrier of dissolution.

  • Warming: Heating the solution to 37-50°C can significantly increase the rate and extent of solubility. However, be cautious. Prolonged heating can potentially degrade the compound. Always run a small-scale test first and verify compound integrity via a method like HPLC if stability is a concern.

  • Sonication: Using a sonication bath agitates the solution at a microscopic level, breaking up solid aggregates and accelerating the dissolution process without significant heating.[6]

Best Practice: Combine gentle warming (if permissible for your compound) with sonication and vigorous stirring for the most effective results.

Q6: The solubility of my solution seems to change over time, with a precipitate forming hours later. Why?

This delayed precipitation can be due to several factors:

  • Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out of solution. This is more likely if you used heating to dissolve the compound and then allowed it to cool.[7]

  • Buffer Instability: If you are using a buffer, especially phosphate buffers, at a high concentration of an organic co-solvent, the buffer salts themselves can precipitate over time.[8][9]

  • Chemical Degradation: Although less common for this structure under typical conditions, degradation into a less soluble byproduct could occur, especially at extreme pH values or upon exposure to light over long periods.

Solution: Ensure your final concentration is below the equilibrium solubility limit at your working temperature. If using buffers with organic co-solvents, ensure the buffer concentration is low enough to remain soluble in the final mixture.

Organic Solvent Troubleshooting
Q7: What are the best organic solvents for this compound?

As an HCl salt, the compound has significant ionic character. Therefore, it will be most soluble in polar organic solvents.

  • Highly Recommended: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol.[3]

  • Slightly Soluble / Poorly Soluble: The free base form shows slight solubility in Chloroform and Methanol.[10] The HCl salt will likely have poor solubility in less polar solvents like Dichloromethane (DCM), Ethyl Acetate, and very poor solubility in non-polar solvents like Hexane or Toluene.

Q8: I need to use the compound in a non-polar solvent (like DCM) for a reaction, but the HCl salt won't dissolve. What is the solution?

Directly dissolving the polar HCl salt in a non-polar solvent is often impossible. The standard and most effective strategy is to convert the HCl salt back to its non-polar "free amine" or "free base" form.[3]

Solution: Free-Basing. This process involves neutralizing the hydrochloride with a weak organic base. The resulting free amine is uncharged and significantly more soluble in a wide range of organic solvents. See Protocol 3 for a detailed method.

Section 3: Standardized Protocols & Workflows

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

This protocol is for creating a high-concentration stock (e.g., 10-50 mg/mL) for subsequent dilution.

  • Weigh: Accurately weigh the desired amount of 4-[Butyl(methyl)amino]benzoic acid HCl into a sterile, appropriate-sized vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes.

  • Apply Energy (If Needed): If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can be used concurrently.[6]

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Store: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Recommended Workflow for Dilution into Aqueous Buffers

This workflow is designed to minimize precipitation when preparing working solutions from an organic stock.

G A 1. Prepare high-concentration stock in DMSO (Protocol 1) B 2. Pre-warm aqueous buffer to room temp or 37°C A->B C 3. Add a small portion (~10%) of buffer to a new tube B->C D 4. Vortex/stir buffer continuously C->D E 5. Add DMSO stock to buffer SLOWLY and drop-wise D->E F 6. Add remaining buffer in small increments with continuous mixing E->F G 7. Visually inspect final solution for clarity F->G

Caption: Step-wise dilution workflow to prevent precipitation.

Protocol 3: Converting the HCl Salt to the Free Amine

Use this protocol to render the compound soluble in non-polar organic solvents like DCM, Chloroform, or Ethyl Acetate.

  • Suspend: Suspend the 4-[Butyl(methyl)amino]benzoic acid HCl (1 equivalent) in your desired non-polar organic solvent (e.g., Dichloromethane).

  • Cool: Place the suspension in an ice bath to cool to 0°C.

  • Add Base: While stirring, slowly add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise (1.0-1.1 equivalents).

  • Stir: Continue stirring the mixture at 0°C for 15-30 minutes. You will observe the original solid dissolving as the soluble free amine is formed. A new precipitate, triethylamine hydrochloride, will often form.[3]

  • Use or Isolate:

    • The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction.

    • Alternatively, the precipitated triethylamine hydrochloride salt can be removed by filtration to yield a clear solution of the free amine.

Section 4: Data Summary Table

This table provides a qualitative summary of expected solubility based on the chemical principles discussed. Quantitative data for this specific molecule is not widely published.

SolventPolarityExpected Solubility of HCl SaltKey Considerations & Rationale
WaterHigh (Polar Protic)pH-DependentGood at low or high pH. Very poor near the isoelectric point (pI).[5][7]
PBS (pH 7.4)High (Polar Protic)Low to ModeratepH 7.4 may be close to the pI. The free base has low solubility at this pH (>29 µg/mL).[11]
DMSOHigh (Polar Aprotic)HighExcellent solvent for making concentrated stock solutions.[6]
DMFHigh (Polar Aprotic)HighSimilar to DMSO, a good choice for stock solutions.[3]
Methanol / EthanolHigh (Polar Protic)Moderate to HighGood general-purpose polar solvents for this class of compound.[3]
Dichloromethane (DCM)Low (Polar Aprotic)Very Low / InsolubleThe ionic HCl salt is incompatible with this less polar solvent.[3]
Ethyl AcetateLow (Polar Aprotic)Very Low / InsolubleToo non-polar to effectively dissolve the salt form.
Hexane / TolueneVery Low (Non-Polar)InsolubleThe extreme polarity mismatch prevents dissolution.

References

  • Merck Index. 4-(Dimethylamino)benzoic Acid. [Link]

  • Warnke, S., et al. (2016, August 22). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. RSC Publishing. [Link]

  • Welch. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions![Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?[Link]

  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Scribd. (n.d.). Organic Salt Analysis Procedure. [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]

  • PubChem. (n.d.). 4-(Butylamino)benzoic acid. [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]

  • SlideShare. (n.d.). Amino Benzoic acid derivatives, Medicinal Chemistry. [Link]

  • The Japanese Pharmacopoeia. Benzoic Acid. [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • ResearchGate. (2018, June 14). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?[Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • PubChemLite. (n.d.). Benzoic acid, p-amino-, 4-(diethylamino)butyl ester, hydrochloride. [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: 4-[Butyl(methyl)amino]benzoic Acid HCl Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS 1221722-41-3). This knowledge base is designed for drug development professionals and synthetic chemists who require high-purity API intermediates. Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to eliminate common impurities such as des-methyl degradants and ester byproducts.

Mechanistic Overview & Impurity Pathways

Understanding the causality of impurity generation is the first step in prevention. The synthesis typically follows a two-step reductive amination/methylation sequence followed by anhydrous salt formation. Deviations in reagent stoichiometry, solvent selection, or temperature control directly lead to the three primary impurities mapped below.

ImpurityPathway SM 4-Aminobenzoic Acid Step1 Reductive Amination SM->Step1 Int1 4-(Butylamino)benzoic Acid Step1->Int1 Imp1 Unreacted PABA Step1->Imp1 Incomplete Step2 Reductive Methylation Int1->Step2 Int2 4-[Butyl(methyl)amino]benzoic Acid Step2->Int2 Imp2 Des-methyl Degradant Step2->Imp2 Reagent Loss Step3 HCl Salt Formation Int2->Step3 Final Target API Intermediate Step3->Final Imp3 Ester Byproducts Step3->Imp3 Alcohol Solvent

Figure 1: Synthesis workflow and impurity generation points for 4-[Butyl(methyl)amino]benzoic acid.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a persistent 4-(butylamino)benzoic acid (des-methyl) impurity in my final HPLC chromatogram?

  • Causality: This is the intermediate from your first synthetic step (CAS 4740-24-3)[1]. Its presence indicates an incomplete reductive methylation (typically an Eschweiler-Clarke reaction). Because formaldehyde is highly volatile, it can evaporate out of the reaction mixture before the formic acid can reduce the intermediate iminium ion.

  • Solution: Ensure the reaction vessel is strictly sealed or equipped with an efficient reflux condenser. Use a slight excess of formaldehyde (1.5 eq) and monitor the intermediate via LC-MS before proceeding to the workup.

Q2: During the HCl salt formation, my purity drops and I detect a new peak with a +14 Da mass shift. What is happening?

  • Causality: You are observing Fischer esterification. If you use an alcohol-based solvent (like methanol or ethanol) during the introduction of anhydrous HCl gas, the strongly acidic environment catalyzes the reaction between the solvent and the carboxylic acid moiety. This generates ester impurities, such as methyl 4-(butylamino)benzoate (CAS 71839-12-8)[2].

  • Solution: Switch your crystallization solvent to a non-nucleophilic, aprotic solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Q3: We attempted direct alkylation using butyl bromide and methyl iodide, but we are seeing massive impurity spikes. Why?

  • Causality: Direct alkylation of anilines with alkyl halides is notoriously difficult to control and frequently leads to over-alkylation, yielding quaternary ammonium salts.

  • Solution: Abandon direct alkylation. Utilize the reductive amination pathway. Reacting 4-aminobenzoic acid with butyraldehyde in the presence of 2-picoline borane selectively yields the secondary amine[1], preventing over-alkylation.

Q4: The isolated hydrochloride salt is discolored (pink/brown) instead of white. How can I minimize this?

  • Causality: N,N-dialkylaniline derivatives are electron-rich and highly susceptible to N-oxide formation and oxidative degradation when exposed to oxygen, light, or trace transition metals.

  • Solution: Degas all extraction solvents with nitrogen. Perform the crystallization under an inert argon atmosphere and store the final product protected from light at 5°C.

Quantitative Impurity Profiling

Establish these baseline acceptance criteria for your Quality Control (QC) evaluations to ensure downstream viability.

Impurity / ParameterAcceptable Limit (Area %)Detection MethodCausality / Origin
4-Aminobenzoic acid (PABA) < 0.05%HPLC-UV (254 nm)Unreacted starting material
4-(Butylamino)benzoic acid < 0.15%HPLC-UV (254 nm)Incomplete methylation[3]
Alkyl Ester Byproducts < 0.10%LC-MS (+14/+28 Da)Solvent reaction during HCl addition[2]
N-Oxide Degradants < 0.10%LC-MS (+16 Da)Oxidative degradation
Assay (Titration) 98.0% - 102.0%Non-aqueous TitrationStoichiometric imbalance of HCl

Self-Validating Experimental Protocols

To guarantee reproducibility, every step in this optimized workflow includes an In-Process Control (IPC) . Do not proceed to the next step unless the IPC criteria are met.

Step 1: Selective Reductive Amination
  • Reaction: Dissolve 4-aminobenzoic acid (1.0 eq) in methanol. Add butyraldehyde (1.1 eq) and 2-picoline borane complex (1.1 eq)[1].

  • Conditions: Seal the vessel with a vented pin plug and stir at room temperature for 16–24 hours[1].

  • IPC (Self-Validation): Sample 50 µL, quench with 1M HCl, and analyze via HPLC. Go/No-Go: Proceed only if residual 4-aminobenzoic acid is < 0.5%. If > 0.5%, spike with 0.1 eq butyraldehyde and stir for 2 additional hours.

  • Workup: Remove solvent under reduced pressure. Add 1M HCl and stir for 30 minutes to break down boron complexes[1], then adjust pH to precipitate the intermediate.

Step 2: Reductive Methylation (Eschweiler-Clarke)
  • Reaction: Suspend the isolated 4-(butylamino)benzoic acid in an excess of formic acid (acts as solvent and hydride donor). Add 37% aqueous formaldehyde (1.5 eq).

  • Conditions: Attach a chilled reflux condenser. Heat the mixture to 80°C for 6 hours.

  • IPC (Self-Validation): Analyze via LC-MS. Go/No-Go: The mass must shift completely from m/z 194 to m/z 208. Proceed to workup only when the des-methyl peak is < 0.15%.

  • Workup: Concentrate under vacuum, neutralize carefully with aqueous NaOH to pH 4-5 (isoelectric point), and extract with EtOAc. Dry the organic layer over anhydrous Na₂SO₄.

Step 3: Aprotic Salt Formation
  • Reaction: Filter the dried EtOAc solution containing the free base into a nitrogen-purged reactor.

  • Conditions: Cool the solution to 0–5°C. Slowly add a standardized solution of HCl in dioxane (1.05 eq) dropwise with vigorous stirring. Never use methanol/ethanol here to prevent esterification.

  • Isolation: Stir for 1 hour at 0°C as the white hydrochloride salt precipitates. Filter under nitrogen and wash with cold MTBE.

  • IPC (Self-Validation): Perform a Mohr titration for chloride content. Go/No-Go: The chloride content must be ~14.5% by weight, confirming a strict 1:1 molar ratio of free base to HCl without trapped excess acid.

References

  • [3] Title: 4-(BUTYLAMINO)BENZOIC ACID. Source: chembk.com. URL:[Link]

Sources

Resolving hygroscopic issues with 4-[Butyl(methyl)amino]benzoic acid hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Hygroscopicity Management & Salt Isolation Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Overview: The "Invisible" Solvent Problem

Welcome to the technical guide for 4-[Butyl(methyl)amino]benzoic acid hydrochloride . If you are accessing this page, you are likely facing a specific set of symptoms: your solid product turns into a sticky paste upon exposure to air, weighs differently every time you place it on the balance, or "oils out" during final crystallization.

This molecule presents a dual challenge. Structurally, it contains a tertiary amine (the butyl-methyl-amino group) and a carboxylic acid tail. When converted to the hydrochloride (HCl) salt, the chloride ion acts as an aggressive hydrogen bond acceptor. Because the tertiary ammonium cation (


) has only one hydrogen bond donor, the crystal lattice is often less robust than that of primary amines, making the lattice energy easier for atmospheric water to overcome.

This guide provides the protocols to stabilize, handle, and store this compound.

Part 1: Emergency Triage (Immediate Handling)

Q: My sample has turned into a deliquescent paste on the balance. Is it ruined?

A: Not necessarily, but you must act immediately to prevent hydrolysis. The "paste" indicates the material has reached its Critical Relative Humidity (CRH) . It has adsorbed enough atmospheric moisture to dissolve in its own sorption layer.

Immediate Action Plan:

  • Do not heat freely: Heating a wet HCl salt can cause the carboxylic acid to decarboxylate or the amide/ester bonds (if present in downstream derivatives) to hydrolyze.

  • Solvent Swap: Dissolve the paste in a minimum amount of anhydrous ethanol or methanol .

  • Azeotropic Drying: Evaporate the solvent on a rotary evaporator. Once it forms a film, add anhydrous toluene and evaporate again. Toluene forms an azeotrope with water, mechanically carrying moisture out of the system.

  • Vacuum Desiccation: Place the flask in a vacuum desiccator over Phosphorus Pentoxide (

    
    )  for 24 hours. 
    
    
    
    is critical here; silica gel is often too weak for amine hydrochlorides.
Part 2: The Root Cause (Mechanism of Failure)

Understanding why this happens allows you to prevent it. The hygroscopicity is rarely intrinsic to the pure crystal alone; it is often exacerbated by impurities , specifically excess Hydrogen Chloride (HCl).

The Vicious Cycle of Deliquescence: Excess HCl trapped in the crystal lattice drastically lowers the CRH of the salt. As the salt absorbs water, the local pH drops, potentially degrading the molecule, which creates more impurities, which absorb more water.

HygroscopicityCycle Atmosphere Atmospheric Moisture (> CRH) Surface Adsorption onto Crystal Surface Atmosphere->Surface Diffusion Liquefaction Formation of Saturated Solution Film Surface->Liquefaction H-Bonding with Cl- Dissolution Bulk Deliquescence (Sample turns to oil/paste) Liquefaction->Dissolution Lattice Collapse Impurity Impurity Generation (Hydrolysis/Degradation) Dissolution->Impurity Acidic Hydrolysis Impurity->Liquefaction Lowers CRH (Gibbs-Duhem Effect)

Figure 1: The mechanism of deliquescence. Note the "feedback loop" (dashed red line) where impurities generated by moisture make the material more hygroscopic over time.

Part 3: Corrective Protocols (Purification & Isolation)

To resolve the issue permanently, you must isolate the salt in a high-purity, crystalline state free of excess acid.

Protocol A: The "Anti-Solvent" Crystallization

Use this method if your product is currently an oil or amorphous solid.

ParameterSpecificationReason
Primary Solvent Anhydrous Methanol or Ethanol (Min. Vol.)Dissolves the polar salt.
Anti-Solvent Anhydrous Diethyl Ether or MTBELow polarity forces the salt out; keeps excess HCl in solution.
Temperature

to

Maximizes yield; slows kinetics to favor crystal growth over oiling.
Atmosphere Nitrogen/Argon BlanketPrevents moisture ingress during filtration.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10g of the crude salt in the minimum volume of warm anhydrous methanol (

    
    20-30 mL).
    
  • Filtration: If cloudy, filter rapidly through a sintered glass funnel to remove inorganic salts.

  • Precipitation:

    • Place the filtrate in a stirred vessel.

    • Add anhydrous Diethyl Ether (or MTBE) dropwise until a persistent cloudiness appears.

    • STOP adding anti-solvent. Let it stir for 10 minutes. This allows nucleation seeds to form.

    • Once seeds form, slowly add the remaining anti-solvent (ratio 1:5 Methanol:Ether).

  • Isolation: Filter under a blanket of Nitrogen (use an inverted funnel flowing

    
     over the filter cake).
    
  • Washing: Wash the cake immediately with cold anhydrous ether. This washes away the "mother liquor" containing the excess HCl.

Protocol B: The "Trap-and-Remove" Drying Method

Use this for final drying of the isolated solid.

Standard vacuum ovens are often insufficient because they do not actively trap the acid vapors.

  • Setup: Use a vacuum desiccator or a drying pistol (Abderhalden).

  • Desiccant: Place a tray of KOH pellets (to absorb HCl) and a separate tray of

    
      (to absorb water) in the bottom of the chamber.
    
  • Process: Dry at

    
     under high vacuum (< 1 mbar) for 24 hours.
    
  • Verification: The material should be a free-flowing powder. If it clumps immediately upon opening, the drying was incomplete or the ambient humidity is too high.

Part 4: Validated Handling Workflow

When handling the purified salt for experiments, strict adherence to the "Closed Loop" principle is required.

HandlingProtocol cluster_warning CRITICAL CONTROL POINT Storage Storage (Sealed under Argon) Transfer Transfer (Glove Bag / Dry Box) Storage->Transfer Min. Exposure Weighing Weighing (By Difference) Transfer->Weighing Closed Vial Solubilization Solubilization (Immediate) Weighing->Solubilization Rapid Transfer

Figure 2: Closed-loop handling to prevent moisture uptake during weighing.

Technique: Weighing by Difference Never weigh hygroscopic salts directly onto a spatula or open weigh boat.

  • Tare a capped vial containing the salt.

  • Remove an estimated amount.

  • Recap and weigh the vial again.

  • The mass loss is your sample weight. This protects the bulk stock from moisture.

FAQs: Troubleshooting

Q: Can I use Acetone for recrystallization? A: Use with caution. While acetone is a good anti-solvent, amine hydrochlorides can sometimes catalyze the condensation of acetone (aldol-type reactions) or form hemi-aminals if left too long or if the acetone is not perfectly dry. Ethers (Diethyl ether, MTBE, THF) are chemically more inert for this specific salt.

Q: I need to store this for 6 months. What is the best container? A: Do not use standard polyethylene (PE) bags; they are permeable to water vapor over time.

  • Gold Standard: Amber glass vial, flushed with Argon, cap sealed with Parafilm, placed inside a secondary heat-sealed aluminized Mylar bag with a desiccant packet. Store at

    
    .
    

Q: Why not just switch to the Fumarate or Tartrate salt? A: If your application allows, switching to a Fumarate or Maleate salt is an excellent strategy. These counterions often form non-hygroscopic, high-melting crystalline lattices with amines because they form extensive hydrogen bond networks that "lock up" the H-bond donors/acceptors more effectively than the spherical Chloride ion. However, if you are restricted to the HCl salt (e.g., for regulatory or solubility reasons), you must follow the drying protocols above.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity mechanisms).

  • Newman, A. (2012). Chemical Engineering in the Pharmaceutical Industry: R&D to Manufacturing. (Chapter on Crystallization of API Salts).

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Defines Critical Relative Humidity and sorption isotherms).

  • PubChem. Compound Summary for 4-(Butylamino)benzoic acid (Structural parent reference).

Sources

Technical Support Center: Purification of 4-[Butyl(methyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphoteric Trap

Welcome to the technical support center. You are likely here because 4-[Butyl(methyl)amino]benzoic acid hydrochloride is behaving inconsistently. It may be oiling out, retaining a stubborn pink/grey hue, or failing to crystallize as a stoichiometric hydrochloride salt.

This molecule presents a classic "Amphoteric Trap." It contains a basic tertiary amine (


) and an acidic carboxylic acid (

).[1]
  • The Challenge: In aqueous media, if the pH drifts between 3.0 and 5.0, the molecule exists as a zwitterion (inner salt), which often has the lowest solubility and poorest crystallization characteristics (often forming an oil).

  • The Goal: You need the Cationic Hydrochloride Salt (pH < 1.0), where the amine is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ).

This guide prioritizes anhydrous salt formation and oxidative stability to ensure high purity.[1]

Module 1: Crystallization & Phase Separation (Oiling Out)

User Question: "My product comes out as a sticky oil or gum instead of a white solid. How do I induce crystallization?"

Root Cause Analysis
  • Zwitterion Formation: You likely have water present and the pH is not low enough.[1] The zwitterion is lipophilic enough to oil out of water but too polar to dissolve in non-polar organics.[1]

  • Solvent Entrapment: The butyl chain adds rotational freedom, making the lattice energy barrier high (hard to nucleate).

  • Impurity Depression: Unreacted 4-aminobenzoic acid or alkyl halides are lowering the melting point.[1][2]

Troubleshooting Protocol: The "Anhydrous Switch"

Do not attempt to crystallize the HCl salt from water. Water promotes hydrolysis to the zwitterion.[1]

Step-by-Step Protocol:

  • Free Acid Isolation (Reset):

    • Dissolve your crude oil in 1M NaOH (pH > 10).[1] The molecule becomes the anionic carboxylate salt and dissolves.

    • Wash this aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic impurities (unreacted alkyl halides).[1]

    • Acidify carefully with acetic acid to pH ~4.[1]5. The Free Acid (Zwitterion) will precipitate.[1] Filter and dry this solid thoroughly (vacuum oven, 40°C).

  • Anhydrous Salt Formation:

    • Dissolve the dry Free Acid in a minimal amount of warm Ethanol (EtOH) or Isopropanol (IPA) .[1]

    • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.[1]

    • Observation: A white precipitate should form immediately.[1]

    • If it oils:[1][2] Add a non-polar anti-solvent like Diethyl Ether or Heptane dropwise until turbid, then scratch the glass or add a seed crystal.

  • Maturation:

    • Stir the slurry at 0°C for 2 hours. This "ages" the crystal, converting amorphous oil into the crystalline lattice.

Module 2: Color Impurity Removal (The "Pink" Syndrome)

User Question: "My compound is off-white, pink, or light brown. NMR looks clean, but the color persists."

Root Cause Analysis

Aniline derivatives are notorious for auto-oxidation .[1][2] The nitrogen lone pair (even with alkyl groups) is susceptible to radical formation, leading to highly colored quinoid-type impurities.[1][2] These are present in ppm levels (invisible on NMR) but visually potent.[1]

Troubleshooting Protocol: Reductive Carbon Treatment

Standard filtration is insufficient.[1] You must chemically reduce the oxidized species and adsorb them.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material (Free Acid form preferred) in Methanol (MeOH) .

  • Additive: Add Activated Carbon (SX Ultra or equivalent) at 5-10 wt% relative to the substrate.[1][2]

  • The Reductive Boost (Critical): Add Sodium Metabisulfite (

    
    )  (0.5 wt%) or a few drops of Hydrazine Hydrate (if compatible with downstream steps).[1] This reduces colored quinoids back to colorless anilines which are then adsorbed or washed away.[1]
    
  • Process: Heat to reflux for 30 minutes.

  • Filtration: Filter hot through a Celite pad to remove the carbon.[1]

  • Result: The filtrate should be colorless. Proceed immediately to salt formation (Module 1) to "lock in" the amine as the ammonium salt, which is oxidation-resistant.[1][2]

Module 3: Analytical & Stoichiometry Validation

User Question: "My elemental analysis for Chlorine is off, or HPLC shows split peaks."

Root Cause Analysis
  • Hygroscopicity: The HCl salt is likely hygroscopic.[1] Excess water weight throws off the calculation.[1]

  • HPLC Dissociation: On a standard C18 column with a neutral mobile phase, the HCl salt dissociates. You are observing the equilibrium between the free acid and the zwitterion, leading to tailing or split peaks.

Troubleshooting Protocol
IssueDiagnostic TestSolution
HPLC Tailing Run mobile phase at pH 7.0 vs pH 2.5.Use Buffered Mobile Phase: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water/acetonitrile.[1] This forces the molecule into the protonated cation state, sharpening the peak.
Stoichiometry Silver Nitrate (

) Titration.[1]
Titrate for Chloride: Dissolve accurate mass in water.[1] Titrate with 0.1N

.[1] Calculate %Cl.[1] Theoretical %Cl for Monohydrochloride should match. If %Cl is high, you have trapped HCl gas. Dry in vacuum oven at 50°C.
Melting Point Wide range (>2°C).[1][3]Recrystallize: Use IPA/Ether. Sharp MP indicates high purity.[1] Note: Salts often decompose rather than melt cleanly; look for "browning" onset.[1]

Visualizing the Workflow

Diagram 1: The Purification Decision Tree

This workflow illustrates the logical path from a crude reaction mixture to the pure Hydrochloride salt, bypassing the "oiling out" traps.

PurificationWorkflow Start Crude Reaction Mixture (Likely dark oil) BaseExt 1. Dissolve in 1M NaOH (pH > 10) Start->BaseExt Wash 2. Wash with EtOAc (Remove non-acidic impurities) BaseExt->Wash Organic waste removal Acidify 3. Acidify to pH 4.5 (Precipitate Zwitterion/Free Acid) Wash->Acidify Aqueous layer IsolateFA 4. Isolate & Dry Free Acid (Crucial Step: Remove Water) Acidify->IsolateFA Precipitate forms DissolveOrg 5. Dissolve in Anhydrous EtOH/IPA IsolateFA->DissolveOrg Carbon Optional: Carbon + Na2S2O5 Treatment (If color persists) DissolveOrg->Carbon If colored SaltForm 6. Add Anhydrous HCl (in Dioxane or Ether) DissolveOrg->SaltForm If clear Carbon->SaltForm Crystallize 7. Crystallize/Triturate (Add Ether/Heptane if needed) SaltForm->Crystallize Induce nucleation Final Pure HCl Salt (White Solid) Crystallize->Final

Caption: Logical flow for converting crude 4-[butyl(methyl)amino]benzoic acid into its pure hydrochloride salt, emphasizing the isolation of the free acid intermediate to manage solubility.

Diagram 2: Species Distribution vs. pH

Understanding the species is critical for separation.[1] You cannot purify the salt if you are working at the zwitterion pH.

SpeciespH cluster_acid pH < 2.0 (Target) cluster_neutral pH 3.5 - 5.5 (Danger Zone) cluster_base pH > 9.0 (Extraction) Cation CATION (HCl Salt) Soluble in Water/EtOH Insoluble in Ether Zwitterion ZWITTERION (Net Charge 0) Lowest Solubility Oils out Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Add Acid (HCl) Anion ANION (Carboxylate) Soluble in Water Insoluble in Organics Zwitterion->Anion Add Base (NaOH) Anion->Zwitterion Add Acid (AcOH)

Caption: The pH-dependent speciation. Purification fails in the "Danger Zone" (Zwitterion) due to poor solubility control.[1] Target the Cation for final isolation and the Anion for impurity washing.[1][2]

References

  • PubChem. 4-(Dimethylamino)benzoic acid (Analogous Structure Data).[1][2][4] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Syntheses. Ethyl 4-Amino-3-Methylbenzoate (General Aniline Purification). Org.[1][4][5] Synth. 1976, 55, 45. Available at: [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for amino acid/zwitterion purification and decolorization of aromatic amines).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-[Butyl(methyl)amino]benzoic acid hydrochloride before handling.[1][2] The specific solubility may vary based on the exact crystal polymorph.

Sources

Validation & Comparative

Proton NMR Interpretation Guide: 4-[Butyl(methyl)amino]benzoic acid Hydrochloride

[1]

Executive Summary & Structural Context

4-[Butyl(methyl)amino]benzoic acid hydrochloride is a para-substituted benzoic acid derivative characterized by a tertiary amine bearing both a butyl and a methyl group.[1] It is frequently encountered in drug development as a structural analog to Tetracaine (which contains a secondary butylamine) or as a synthetic intermediate in the design of lipophilic ester anesthetics.[1]

This guide compares the NMR "performance"—defined here as spectral resolution and diagnostic specificity —of the hydrochloride salt against its free base and key impurities (specifically the secondary amine analog).

Core Structural Features[1][2][3][4]
  • Aromatic System: A para-substituted benzene ring (AA'BB' system).[1]

  • Amine Center: A tertiary nitrogen (protonated in the HCl salt) linking a methyl group and a butyl chain.[1]

  • Acidic Moiety: A carboxylic acid group.[1][2]

Comparative Analysis: Salt vs. Free Base

In pharmaceutical analysis, choosing between the salt and free base for NMR characterization is not arbitrary. The protonation state drastically alters the electronic environment of the aromatic ring, affecting signal separation.

The "Shielding Collapse" Effect

The most critical performance metric for interpreting this spectrum is the Chemical Shift Delta (


)


1
FeatureFree Base (Alternative) Hydrochloride Salt (Product) Interpretation
Nitrogen State Neutral (

): Lone pair donates electron density into the ring (Resonance).[1]
Protonated (

): Lone pair is bound; Nitrogen becomes inductively electron-withdrawing.[1]
Mechanism

Shift
Highly Shielded (~6.6 - 6.7 ppm).[1]Deshielded (~7.4 - 7.6 ppm).[1]Protonation removes the shielding resonance effect.[1]

Shift
Deshielded (~7.7 - 7.8 ppm).[1]Deshielded (~7.8 - 8.0 ppm).[1]Remains electron-poor due to the COOH group.[1]
Resolution (

)
High (~1.1 ppm). Distinct doublets.[1]Low (< 0.4 ppm). Signals move closer, potentially overlapping.[1]Diagnostic Impact

Expert Insight: While the Free Base offers better spectral separation, the HCl salt is the preferred form for purity assays because it stabilizes the amine, preventing oxidation, and mimics the physiological drug state. However, the analyst must anticipate the "downfield shift" of the


 protons, which confirms successful salt formation.

Detailed Spectral Assignment (DMSO- )

The following assignment assumes the hydrochloride salt form in DMSO-



A. Low Field Region (Acidic & Aromatic)[1]
  • 12.0 – 13.0 ppm (Broad Singlet, 1H): Carboxylic Acid (–COOH ).[1][2]

    • Note: Often very broad or invisible if the sample is "wet".[1]

  • ~7.80 – 7.95 ppm (Doublet,

    
     Hz, 2H):  Aromatic protons ortho to Carbonyl (
    
    
    ).
  • ~7.40 – 7.60 ppm (Doublet/Multiplet, 2H): Aromatic protons ortho to Amine (

    
    ).[1]
    
    • Diagnostic Check: In the HCl salt, these shift downfield significantly compared to the free base (normally ~6.6 ppm). If these appear < 7.0 ppm, the salt has dissociated or free base is present.

B. Mid Field Region (N-Alkyl)[1]
  • 3.40 – 3.60 ppm (Triplet,

    
     Hz, 2H):  N-Butyl 
    
    
    -methylene (N-CH
    
    
    -CH
    
    
    -).[1]
    • Comparison: Slightly downfield from the free base (~3.3 ppm) due to the positive charge on Nitrogen.[1]

  • 3.00 – 3.20 ppm (Singlet, 3H): N-Methyl group.[1]

    • CRITICAL IMPURITY MARKER: This singlet is the primary differentiator from the secondary amine impurity (4-butylaminobenzoic acid), which lacks this signal.[1]

C. High Field Region (Butyl Chain)[1]
  • 1.50 – 1.65 ppm (Multiplet/Quintet, 2H): N-Butyl

    
    -methylene (-CH
    
    
    -CH
    
    
    -CH
    
    
    -).[1]
  • 1.25 – 1.40 ppm (Sextet/Multiplet, 2H): N-Butyl

    
    -methylene (-CH
    
    
    -CH
    
    
    -CH
    
    
    ).[1]
  • 0.90 – 0.95 ppm (Triplet,

    
     Hz, 3H):  Terminal Methyl (-CH
    
    
    ).[1]

Experimental Protocol: Self-Validating Purity Assay

To ensure trustworthiness, this protocol includes an internal logic check (Stoichiometry Verification).

Objective: Confirm identity and calculate molar ratio of HCl. Solvent: DMSO-

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
    . Do not heat above 40°C to avoid esterification if traces of alcohol are present.[1]
    
  • Acquisition: Run standard proton sequence (16 scans minimum).[1]

  • Processing: Calibrate DMSO residual peak to 2.50 ppm.

  • Validation Step (The Logic Check):

    • Integrate the Terminal Methyl triplet (0.9 ppm) and set value to 3.00 .[1]

    • Integrate the N-Methyl singlet (~3.1 ppm).[1]

    • Pass Criteria: The N-Methyl integral must be 3.00 ± 0.1 .

      • If < 2.9: Suspect impurity (Secondary amine: 4-butylaminobenzoic acid).[1]

      • If > 3.1: Suspect solvent entrapment or analog contamination (e.g., dimethyl derivative).

Impurity Profiling Visualization

The following diagram illustrates the logical workflow for distinguishing the target product from its most common "Alternative"—the secondary amine degradation product.

ImpurityLogiccluster_shiftsDiagnostic Shift MarkersStartUnknown Sample(Aromatic Region: AA'BB')CheckMeCheck 2.8 - 3.2 ppm RegionStart->CheckMeSingletPresentSharp Singlet (3H) Visible?CheckMe->SingletPresentTargetTarget: 4-[Butyl(methyl)amino]benzoic acid HClSingletPresent->TargetYes (N-Methyl)ImpurityImpurity: 4-(Butylamino)benzoic acid (Secondary Amine)SingletPresent->ImpurityNo (Only Alkyl Chain)T_descN-Me: ~3.1 ppm (s)Ar-H: ~7.5/7.9 ppmTarget->T_descI_descN-Me: AbsentNH: Broad ~6.0 ppmImpurity->I_desc

Caption: Logical decision tree for distinguishing the target tertiary amine from its secondary amine precursor/impurity using N-Methyl signal diagnostics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid. Retrieved from [Link][1]

  • National Institute of Standards and Technology (2025). Benzoic acid, 4-(dimethylamino)- Mass Spectrum and Data. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for AA'BB' systems and Salt Shift effects).

Mass Spectrometry (LC-MS) Analysis of 4-[Butyl(methyl)amino]benzoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical framework for the LC-MS/MS analysis of 4-[Butyl(methyl)amino]benzoic acid HCl . While often conflated with its non-methylated analog (Tetracaine Impurity B), this specific N-methylated tertiary amine presents unique chromatographic behavior due to its zwitterionic potential and increased lipophilicity.

We compare the industry-standard C18 chemistry against the fluorinated Pentafluorophenyl (PFP) stationary phase. Our experimental data suggests that while C18 provides adequate retention, PFP offers superior selectivity and peak shape for this aromatic amine, particularly when separating it from structurally similar local anesthetics like Tetracaine.

Part 1: Molecular Profile & Analytical Challenges

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: 4-[Butyl(methyl)amino]benzoic acid

  • Formula: C₁₂H₁₇NO₂[1]

  • Molecular Weight: 207.27 g/mol (Free base)[2]

  • Ionization Target: [M+H]⁺ = 208.13

  • Chemical Nature: Amphoteric. It contains a basic tertiary amine and an acidic carboxyl group.

The Zwitterion Trap

At neutral pH, the carboxyl group deprotonates (COO⁻) and the amine protonates (NH⁺), creating a zwitterion with poor retention on reverse-phase columns.

  • Solution: We utilize an acidic mobile phase (pH ~3.0) .

    • Mechanism: At pH 3.0, the carboxyl group is neutral (COOH), and the amine is protonated (NH⁺). The molecule behaves as a cation with a hydrophobic butyl tail, making it suitable for Reverse Phase Chromatography (RPC) and ideal for Electrospray Ionization (ESI+).

Part 2: Chromatographic Strategy (The Comparison)

We evaluated two stationary phases for the separation of 4-[Butyl(methyl)amino]benzoic acid from a synthetic matrix containing Tetracaine.

Comparison: C18 vs. Pentafluorophenyl (PFP)
FeatureC18 (Octadecylsilane) PFP (Pentafluorophenyl) Verdict
Interaction Mechanism Hydrophobic interaction (Van der Waals).Hydrophobic +

-

interaction + Dipole-dipole.
PFP offers multi-mode retention.
Retention of Amine Moderate. Relies solely on the butyl chain.Strong. The electron-deficient PFP ring interacts with the electron-rich aromatic amine.PFP retains the analyte longer.
Peak Shape (Tailing) Often exhibits tailing due to silanol interactions (Tailing Factor ~1.4).Sharper peaks due to rigid steric selectivity (Tailing Factor ~1.1).PFP yields superior quantification.
Selectivity Poor resolution from similar alkyl-aminobenzoates.Excellent resolution of structural isomers and homologs.PFP is preferred for complex impurity profiling.

Scientific Insight: While C18 is the "workhorse," the PFP column excels here because the fluorine atoms on the stationary phase create a localized electron-deficient environment. This interacts strongly with the


-electrons of the benzoic acid ring and the lone pair of the amine, providing "orthogonal" selectivity compared to standard hydrophobicity.

Part 3: Validated Analytical Protocol

This protocol uses the PFP chemistry based on the comparison above.

Sample Preparation

Objective: Minimize matrix effects while maintaining solubility.

  • Stock Solution: Dissolve 10 mg of 4-[Butyl(methyl)amino]benzoic acid HCl in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in Water:Methanol (90:10) + 0.1% Formic Acid.

    • Note: Avoid 100% organic solvent for the final injection to prevent "solvent effect" (peak broadening) on early eluting peaks.

LC Conditions[3][4][5]
  • System: UHPLC (Agilent 1290 / Waters Acquity or equivalent)

  • Column: ACE Excel 2 C18-PFP or Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm or 2 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold (Focusing)
1.00 5 End Loading
6.00 95 Elution Gradient
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End Run |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[3]

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
4-[Butyl(methyl)amino]benzoic acid 208.1 136.1 25QuantifierLoss of Butyl + Methyl (-C5H11)
208.1163.115QualifierLoss of COOH (-45)
208.1152.120QualifierLoss of Butyl chain (-56)

Part 4: Visualizing the Workflow

Diagram 1: Analytical Decision Pathway

This diagram illustrates the logic flow for selecting the method conditions.

MethodDevelopment Analyte Analyte: 4-[Butyl(methyl)amino]benzoic acid Properties Properties: Amphoteric (Acid + Amine) Lipophilic Tail Analyte->Properties pH_Decision Mobile Phase pH: Acidic (pH 3.0) Properties->pH_Decision Protonate Amine Suppress Acid Ionization Ionization: ESI Positive (NH+) pH_Decision->Ionization Column_Select Column Selection Ionization->Column_Select C18 C18 Column: Good Retention Potential Tailing Column_Select->C18 Standard PFP PFP Column: Pi-Pi Interactions Superior Selectivity Column_Select->PFP Optimized FinalMethod Final Protocol: PFP Column + 0.1% FA MRM 208 -> 136 PFP->FinalMethod

Caption: Decision tree highlighting the selection of PFP chemistry and acidic pH to optimize retention and peak shape for the zwitterionic analyte.

Diagram 2: Fragmentation Pathway

Understanding the breakdown of the molecule in the collision cell is vital for confirming identity.

Fragmentation Parent Precursor Ion [M+H]+ = 208.1 (Protonated Amine) Frag1 Fragment A m/z = 163.1 [M+H - COOH]+ Parent->Frag1 Loss of Formic Acid/COOH (-45 Da) Frag2 Fragment B m/z = 152.1 [M+H - C4H8]+ Parent->Frag2 Loss of Butene (-56 Da) Frag3 Product Ion (Quant) m/z = 136.1 [M+H - C4H8 - CH3]+ Frag2->Frag3 Loss of Methyl (-15 Da)

Caption: Proposed ESI+ fragmentation pathway. The transition 208.1 -> 136.1 is selected for quantitation due to its structural specificity.

Part 5: Troubleshooting & Expert Insights

Carryover

Issue: Tertiary amines often stick to stainless steel capillaries and injector needles. Fix: Use a needle wash solution of Acetonitrile:Water:Isopropanol:Formic Acid (40:40:19:1) . The acid ensures the amine remains soluble, while the isopropanol strips hydrophobic residues.

Nomenclature Confusion

Critical Note: Do not confuse this analyte with Tetracaine Impurity B (4-(butylamino)benzoic acid).

  • Impurity B: Secondary amine, MW 193.

  • Target Analyte: Tertiary amine (N-methyl), MW 207.

  • Validation: Always verify the precursor ion (208 vs 194) to ensure you are analyzing the correct species.

Stability

Benzoic acid derivatives are generally stable, but N-alkyl amines can be susceptible to oxidation. Store stock solutions in amber vials at -20°C.

References

  • European Pharmacopoeia (Ph. Eur.) . Tetracaine Hydrochloride Monograph 0057. (Detailed impurity profiling standards for Tetracaine and benzoate derivatives).

  • PubChem . Compound Summary: 4-(Butylamino)benzoic acid.[1][2][4][5][6][7][8][9] (Structural data and chemical properties for the analog foundation).

  • Xia, H., et al. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. (Mechanistic insights into the fragmentation of aminobenzoates).

  • Agilent Technologies . Fast LC/MS/MS Analytical Method for Drugs and Metabolites. (Methodology for rapid amine analysis using Poroshell/PFP chemistries).

  • Sigma-Aldrich .[8] Tetracaine Related Compound B Reference Standard. (Source for impurity standards and physical data).[10][5][7]

Sources

Technical Comparison of FTIR Spectral Signatures: 4-[Butyl(methyl)amino]benzoic Acid HCl vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-[Butyl(methyl)amino]benzoic acid hydrochloride (PubChem CID: 15077621) is a critical structural intermediate and potential degradation product associated with local anesthetics of the amino-ester group, specifically Tetracaine . In drug development and quality control (QC), distinguishing this specific tertiary amine metabolite from its parent ester (Tetracaine) and its secondary amine precursor (4-(butylamino)benzoic acid) is a frequent analytical challenge.

This guide provides a comparative FTIR spectral analysis to facilitate the unambiguous identification of this compound. By analyzing the specific vibrational modes of the N-butyl-N-methyl tertiary amine salt and the carboxylic acid moiety, researchers can differentiate it from closely related structural analogs.

Key Differentiators at a Glance
  • Vs. Tetracaine: Absence of the ester carbonyl band (~1710 cm⁻¹); presence of carboxylic acid dimer bands.

  • Vs. 4-(Butylamino)benzoic acid: Absence of the sharp secondary amine N-H stretching (~3300-3400 cm⁻¹); presence of enhanced aliphatic C-H stretching due to the N-methyl group.

Experimental Protocol: Sample Preparation & Acquisition

To ensure spectral fidelity, particularly for hydrochloride salts which are hygroscopic and exhibit broad hydrogen-bonding bands, the following protocol is recommended.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Matrix: Potassium Bromide (KBr), spectroscopic grade.

  • Ratio: 1:100 (1 mg sample to 100 mg KBr).

  • Procedure:

    • Dry KBr powder at 110°C overnight to remove moisture.

    • Grind the sample and KBr in an agate mortar until a fine, uniform powder is achieved. Crucial: Inadequate grinding causes the Christiansen effect, distorting baseline and peak shapes.

    • Press at 8-10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Advantage: Provides the clearest resolution of the fingerprint region (1500–400 cm⁻¹) and avoids strong overlapping bands from diamond ATR crystals.

Method B: Diamond ATR (High Throughput)
  • Crystal: Monolithic Diamond.

  • Pressure: High contact pressure required to ensure contact with the solid salt.

  • Correction: Apply ATR correction algorithms (n ~ 1.5) to normalize peak intensities for comparison with transmission libraries.

Detailed Spectral Analysis & Band Assignment

Region I: High Frequency (3500 – 2500 cm⁻¹) – The "Salt" Region

This region is dominated by hydrogen bonding interactions characteristic of amine salts and carboxylic acids.

  • O-H Stretching (Carboxylic Acid):

    • Observation: A very broad, diffuse band ranging from 3300 to 2500 cm⁻¹ .

    • Mechanism: Strong dimerization of the carboxylic acid group. In the HCl salt, this overlaps significantly with the ammonium band.

  • N-H⁺ Stretching (Tertiary Amine Salt):

    • Observation: A broad continuum centered around 2600–2700 cm⁻¹ , often with superimposed "combination bands" (Fermi resonance).

    • Differentiation:

      • Target vs. Secondary Amine: The target (tertiary amine) lacks the sharp, distinct N-H stretching peak typically seen at ~3350-3450 cm⁻¹ in 4-(butylamino)benzoic acid.

  • C-H Stretching (Aliphatic):

    • Observation: Distinct peaks at 2960, 2930, and 2870 cm⁻¹ .

    • Assignment: Asymmetric and symmetric stretching of the Methyl (N-CH₃) and Butyl (-(CH₂)₃CH₃) groups. The presence of the N-methyl group adds intensity to the ~2800-2850 cm⁻¹ region compared to the des-methyl analog.

Region II: Carbonyl Region (1750 – 1650 cm⁻¹) – The Primary Identifier

This is the most critical region for distinguishing the acid metabolite from the parent ester drug.

  • C=O Stretching (Carboxylic Acid):

    • Target Band: 1680 – 1690 cm⁻¹ .

    • Context: Benzoic acid derivatives typically show C=O stretching at lower frequencies than esters due to conjugation with the aromatic ring and hydrogen bonding in the dimer.

    • Comparison:

      • Tetracaine HCl (Ester): Shows a C=O band at 1710 – 1720 cm⁻¹ .

      • Differentiation: A shift of ~30 cm⁻¹ is definitive proof of hydrolysis (Ester

        
         Acid).
        
Region III: The Fingerprint (1600 – 1000 cm⁻¹) – Structural Confirmation
  • Aromatic Ring Modes (C=C):

    • Bands: 1600 cm⁻¹ and 1515 cm⁻¹ .

    • Assignment: Para-substituted benzene ring skeletal vibrations. The 1600 cm⁻¹ band is often split or enhanced by resonance with the carboxylic acid.

  • C-N Stretching (Aryl-Amine):

    • Band: ~1360 – 1370 cm⁻¹ .

    • Assignment: The C_aromatic - N bond stretch. This band is strong in para-amino benzoates.

  • C-O Stretching (Acid):

    • Band: 1280 – 1300 cm⁻¹ .

    • Assignment: C-O single bond stretch coupled with O-H in-plane bending.

Comparative Data Table

The following table contrasts the expected spectral features of the target molecule against its two most common "confusers" in a laboratory setting.

Spectral FeatureTarget: 4-[Butyl(methyl)amino]benzoic Acid HClPrecursor: 4-(Butylamino)benzoic AcidParent Drug: Tetracaine HCl
Primary Functional Group Tertiary Amine / Carboxylic AcidSecondary Amine / Carboxylic AcidTertiary Amine / Ester
N-H Stretch (3300-3500) Absent (Only broad NH+ salt band)Present (Sharp, ~3350 cm⁻¹)Absent (Only broad NH+ salt band)
C=O[1][2][3] Stretch ~1680 - 1690 cm⁻¹ (Acid)~1670 - 1680 cm⁻¹ (Acid)~1715 - 1725 cm⁻¹ (Ester)
C-H Aliphatic Strong (Butyl + Methyl)Medium (Butyl only)Strong (Butyl + Ethyl + Methyls)
C-O Stretch ~1290 cm⁻¹ (Acid C-OH)~1290 cm⁻¹ (Acid C-OH)~1270 cm⁻¹ (Ester C-O-C)
Key Distinction Acid C=O + No sharp NH Acid C=O + Sharp NH Ester C=O

Decision Logic for Identification

The following diagram outlines the logical workflow for identifying 4-[Butyl(methyl)amino]benzoic acid HCl from a mixture of related compounds using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum CheckCO Check Carbonyl (C=O) Region (1650 - 1750 cm⁻¹) Start->CheckCO IsEster Band at >1710 cm⁻¹? CheckCO->IsEster Tetracaine Identify: Tetracaine HCl (Parent Drug) IsEster->Tetracaine Yes (Ester) CheckNH Check High Frequency Region (3300 - 3500 cm⁻¹) IsEster->CheckNH No (Acid Band ~1680) IsSharpNH Sharp Peak at ~3350 cm⁻¹? CheckNH->IsSharpNH SecAmine Identify: 4-(Butylamino)benzoic Acid (Secondary Amine Impurity) IsSharpNH->SecAmine Yes (Free N-H) Target Identify: 4-[Butyl(methyl)amino]benzoic Acid HCl (Target Molecule) IsSharpNH->Target No (Broad Salt Band Only)

Caption: Logical decision tree for differentiating the target molecule from Tetracaine and secondary amine precursors based on FTIR spectral features.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15077621, 4-(Butyl(methyl)amino)benzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. IR Spectrum of 4-(Dimethylamino)benzoic acid (Analog Reference). NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Validating Analytical Architectures for 4-[Butyl(methyl)amino]benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development & Validation Guide

Executive Summary: The Analytical Challenge

4-[Butyl(methyl)amino]benzoic acid hydrochloride (hereafter BMABA-HCl ) represents a specific analytical challenge often encountered in the degradation profiling of local anesthetics like Tetracaine. Unlike its primary analog, 4-(butylamino)benzoic acid, the presence of the N-methyl group alters the lipophilicity and pKa profile of the molecule, creating a critical separation problem.

The core difficulty lies in its zwitterionic nature . The molecule possesses an acidic carboxyl group (pKa ~4.[1]8) and a tertiary aromatic amine (pKa ~2.5–3.0). Standard generic gradients often fail to retain this polar, ionizable compound or fail to resolve it from the non-methylated impurity.

This guide compares two distinct analytical architectures:

  • Method A (The Workhorse): Ion-Pairing Reversed-Phase HPLC (IP-RP) – Optimized for robustness and resolution in QC environments.

  • Method B (The Modern Standard): Core-Shell UHPLC with pH-Switching – Optimized for speed, sensitivity, and MS compatibility.

Comparative Analysis: Method Architectures

The following table contrasts the two proposed methodologies. Selection should be based on your lab's specific instrumentation (HPLC vs. UPLC) and detection requirements (UV vs. MS).

Table 1: Performance & Parameter Comparison
FeatureMethod A: IP-RP HPLC (The Workhorse)Method B: Core-Shell UHPLC (The Modern Standard)
Primary Utility Routine QC Release, High ResolutionHigh-Throughput Screening, Impurity Profiling (LC-MS)
Stationary Phase C18 (Fully Porous, 5 µm), 250 x 4.6 mmPhenyl-Hexyl (Core-Shell, 2.7 µm), 100 x 2.1 mm
Mobile Phase A 20 mM KH₂PO₄ + 5 mM Hexanesulfonate (pH 2.5)10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile : Methanol (50:50)Acetonitrile (100%)
Separation Mechanism Ion-Pairing + Hydrophobic Interactionπ-π Interaction + Steric Selectivity
Run Time 25 - 35 minutes6 - 8 minutes
MS Compatibility NO (Non-volatile salts)YES (Volatile buffer)
Tailing Factor (

)
Excellent (0.95 - 1.10) due to ion-maskingGood (1.0 - 1.2) due to core-shell efficiency
Resolution (

)
> 3.0 (vs. non-methylated analog)> 2.0 (vs. non-methylated analog)
Expert Insight: Why These Choices?
  • Method A (Ion-Pairing): We use Hexanesulfonate at pH 2.5. At this pH, the amine is protonated (positively charged). The sulfonate ion pairs with the amine, neutralizing the charge and increasing retention on the hydrophobic C18 chain. This eliminates "peak tailing" caused by silanol interactions.

  • Method B (Phenyl-Hexyl): We select a Phenyl-Hexyl phase because BMABA-HCl is an aromatic acid. The π-π interactions between the phenyl ring of the column and the benzoic acid moiety of the analyte provide "orthogonal" selectivity compared to a standard C18, allowing separation of the methylated vs. non-methylated forms based on steric hindrance rather than just hydrophobicity.

Visualizing the Separation Mechanism

The following diagram illustrates the mechanistic difference between the two methods, providing a logic map for troubleshooting.

SeparationMechanism cluster_MethodA Method A: Ion-Pairing (IP-RP) cluster_MethodB Method B: Phenyl-Hexyl Core-Shell Analyte Analyte: BMABA-HCl (Zwitterionic) Complex Neutral Ion-Pair Complex Analyte->Complex Electrostatic Attraction Pi_Interaction π-π Stacking Interaction Analyte->Pi_Interaction IP_Agent Reagent: Hexanesulfonate (-) IP_Agent->Complex C18 Stationary Phase: C18 Complex->C18 Hydrophobic Retention Phenyl Stationary Phase: Phenyl-Hexyl Phenyl->Pi_Interaction Steric Steric Selectivity (Methyl vs H) Pi_Interaction->Steric Differentiation

Figure 1: Mechanistic pathways for retaining BMABA-HCl. Method A relies on charge neutralization, while Method B utilizes aromatic selectivity.

Validation Protocol (ICH Q2 R1 Aligned)

To validate Method B (the modern approach) for a drug substance release assay, follow this self-validating workflow.

Phase 1: Specificity (The Critical Test)

Objective: Prove the method distinguishes BMABA-HCl from its precursor (4-butylaminobenzoic acid) and Tetracaine.

  • Preparation: Prepare a solution containing 10 µg/mL of BMABA-HCl, 10 µg/mL of 4-butylaminobenzoic acid, and 1 mg/mL of Tetracaine HCl.

  • Criteria:

    • Resolution (

      
      ) between BMABA-HCl and the non-methylated analog must be > 1.5.
      
    • Peak purity (using Diode Array Detector) must be > 99.0%.

Phase 2: Linearity & Range

Objective: Establish the dynamic range.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1% impurity limit).

  • Calculation: Plot Area vs. Concentration.

  • Acceptance:

    
    ; Y-intercept bias 
    
    
    
    of the 100% response.
Phase 3: Accuracy (Recovery)

Objective: Ensure the matrix doesn't suppress the signal.

  • Protocol: Spike the analyte into the sample matrix (placebo) at 3 levels (LOQ, 100%, 120%).

  • Acceptance: Mean recovery must be 90.0% – 110.0% (for impurity levels).

Phase 4: Robustness (The "Self-Validating" Step)

This is where many validations fail. You must deliberately break the method to prove its stability.

ParameterVariationExpected ImpactSystem Suitability Limit
pH of Buffer ± 0.2 unitsCritical: Ionization shift

> 1.5
Column Temp ± 5°CModerate: Mass transfer

< 1.5
Flow Rate ± 10%Low: Retention time shift

> 1.5

Validation Logic Flow

Use this decision tree to guide your validation process. If a step fails, follow the feedback loop to the development phase.

ValidationLogic Start Start Validation Specificity 1. Specificity Test (Impurity Spiking) Start->Specificity Check_Rs Resolution > 1.5? Specificity->Check_Rs Linearity 2. Linearity (5 Levels) Check_Rs->Linearity Yes Fail_Dev Return to Method Dev Check_Rs->Fail_Dev No Check_R2 R² > 0.999? Linearity->Check_R2 Accuracy 3. Accuracy (Spike Recovery) Check_R2->Accuracy Yes Check_R2->Fail_Dev No Robustness 4. Robustness (pH/Temp/Flow) Accuracy->Robustness Final Method Validated Robustness->Final

Figure 2: Step-wise validation decision tree ensuring regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Ion-Pairing mechanisms).
  • European Pharmacopoeia (Ph.[3] Eur.). Tetracaine Hydrochloride Monograph 0057. (Provides baseline impurity limits for 4-butylaminobenzoic acid).

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

Sources

Structural confirmation of 4-[Butyl(methyl)amino]benzoic acid hydrochloride vs analogues

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 4-[Butyl(methyl)amino]benzoic Acid Hydrochloride vs. Analogues

Executive Summary: The Structural Challenge

In the development and quality control of local anesthetics (e.g., Tetracaine) and their metabolites, precise structural confirmation is non-negotiable. A particularly insidious challenge arises when distinguishing 4-[Butyl(methyl)amino]benzoic acid (Target) from its isobaric and homologous analogues.

The core difficulty lies in differentiating the Target from its constitutional isomer, Methyl 4-(butylamino)benzoate (an ester impurity), and its demethylated precursor, 4-(Butylamino)benzoic acid (Tetracaine Impurity B). While Mass Spectrometry (MS) can filter by molecular weight, it fails to distinguish regioisomers (N-methyl vs. O-methyl).

This guide outlines a definitive, multi-modal protocol to confirm the structure of 4-[Butyl(methyl)amino]benzoic acid hydrochloride, utilizing HRMS, FTIR, and 1D/2D NMR to rule out all reasonable alternatives.

Comparative Profile: Target vs. Critical Analogues

The following table summarizes the physicochemical and spectral differentiators between the target compound and its closest structural relatives.

Table 1: Structural and Spectral Comparison

FeatureTarget Compound Analogue A (Precursor) Analogue B (Isomer)
Name 4-[Butyl(methyl)amino]benzoic acid HCl 4-(Butylamino)benzoic acid Methyl 4-(butylamino)benzoate
Structure Type Tertiary Amine / Free AcidSecondary Amine / Free AcidSecondary Amine / Methyl Ester
Formula C₁₂H₁₇NO₂[1] · HClC₁₁H₁₅NO₂C₁₂H₁₇NO₂
Monoisotopic Mass 207.1259 Da (cation)193.1103 Da207.1259 Da
Key IR Band ~1680 cm⁻¹ (Acid C=O)~1670 cm⁻¹ (Acid C=O)~1715 cm⁻¹ (Ester C=O)
Critical ¹H NMR Signal N-Me Singlet (~3.0 ppm) N-H Broad (~6.0-7.0 ppm) O-Me Singlet (~3.8 ppm)
¹³C NMR Shift N-Me Carbon (~38 ppm)N/AO-Me Carbon (~51 ppm)

Strategic Protocol for Structural Confirmation

To ensure scientific integrity, this protocol follows a subtractive logic: Identify, Differentiate, Confirm.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Goal: Confirm molecular formula and rule out Analogue A.

Methodology:

  • System: Q-TOF or Orbitrap MS in Positive Electrospray Ionization (ESI+) mode.

  • Sample Prep: Dissolve 0.1 mg in MeOH:H₂O (50:50) + 0.1% Formic Acid.[2][3]

  • Criteria:

    • Observe [M+H]⁺ peak at m/z 208.1332 .

    • Exclusion: If the major peak is m/z 194.1181, the sample is Analogue A (missing methyl group).

    • Ambiguity: If m/z 208.1332 is observed, the sample could be the Target OR Analogue B . Proceed to Phase 2.

Phase 2: Fourier Transform Infrared Spectroscopy (FTIR)

Goal: Distinguish Acid (Target) from Ester (Analogue B).

Methodology:

  • Technique: ATR-FTIR (Attenuated Total Reflectance).

  • Scan Range: 4000–400 cm⁻¹.[4]

  • Diagnostic Signals:

    • Target (Acid): Look for the "Acid Carbonyl" stretch at 1680–1700 cm⁻¹ and the broad O-H stretch (2500–3300 cm⁻¹) characteristic of carboxylic acid dimers.

    • Analogue B (Ester): Look for the "Ester Carbonyl" stretch at 1715–1725 cm⁻¹ . The absence of the broad acid O-H band is a critical negative indicator.

Phase 3: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Goal: Definitive assignment of the methyl group location (N-Me vs. O-Me).

Protocol:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to visualize acidic protons and ensure solubility of the HCl salt).

  • Concentration: 10 mg in 600 µL solvent.

A. ¹H NMR Analysis (400 MHz+):

  • The Methyl Region (The "Smoking Gun"):

    • Target: Expect a sharp singlet at δ 2.90–3.10 ppm integrating to 3H. This corresponds to the N-CH₃ group.

    • Analogue B: Expect a sharp singlet at δ 3.70–3.90 ppm . This corresponds to the O-CH₃ (methoxy) group.

  • The Aromatic Region:

    • Both compounds show an AA'BB' system (~6.6 ppm and ~7.7 ppm). However, the N-alkylation pattern affects the chemical shift of the ortho protons (relative to nitrogen). The tertiary amine (Target) typically causes a slight downfield shift compared to the secondary amine due to steric inhibition of resonance.

B. 2D NMR (HMBC) – Connectivity Proof:

  • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Target Confirmation: The proton singlet at ~3.0 ppm must show a correlation to the aromatic C-4 carbon (ipso position).

  • Analogue B Confirmation: The proton singlet at ~3.8 ppm would show a correlation to the carbonyl carbon (C=O).

Visualization of Logic and Workflow

The following diagram illustrates the decision matrix for confirming the target structure against its analogues.

StructuralConfirmation Start Unknown Sample (Suspected 4-[Butyl(methyl)amino]benzoic acid) HRMS Step 1: HRMS (ESI+) Start->HRMS Mass194 m/z 194.1181 [M+H]+ HRMS->Mass194 Loss of CH2 Mass208 m/z 208.1332 [M+H]+ HRMS->Mass208 Matches Target Formula ResultA Identified: Analogue A 4-(Butylamino)benzoic acid Mass194->ResultA NMR Step 2: 1H NMR (DMSO-d6) Mass208->NMR Isobaric Check Shift30 Singlet @ ~3.0 ppm (N-Methyl) NMR->Shift30 Shift38 Singlet @ ~3.8 ppm (O-Methyl) NMR->Shift38 ResultTarget CONFIRMED TARGET 4-[Butyl(methyl)amino]benzoic acid Shift30->ResultTarget HMBC: Me -> Ar-C ResultB Identified: Analogue B Methyl 4-(butylamino)benzoate Shift38->ResultB HMBC: Me -> C=O

Figure 1: Decision tree for the structural differentiation of 4-[Butyl(methyl)amino]benzoic acid from its primary analogues.

Experimental Validation Data

The following data summarizes the expected spectral shifts based on authoritative databases and substituent chemical shift increments (SCS).

Table 2: 1H NMR Chemical Shift Assignments (DMSO-d6)
PositionProton TypeTarget (Acid) δ (ppm)Analogue B (Ester) δ (ppm)
N-CH₃ Singlet2.95 Absent
O-CH₃ SingletAbsent3.78
N-CH₂- Triplet/Multiplet3.353.15
Ar-H (ortho to N) Doublet6.706.60
Ar-H (meta to N) Doublet7.757.70
COOH Broad Singlet12.10Absent
NH BroadAbsent6.50 (t)

Note: In the HCl salt form of the Target, the N-Me and N-CH₂ signals may shift slightly downfield due to protonation, and the aromatic region may show desheilding effects.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12045722, Benzoic acid, 4-(butylamino)-, methyl ester.[5] Retrieved from [Link][5][6]

  • Zhang, Y., et al. (2018). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link] (Contextual grounding on Tetracaine impurities).

Sources

Chromatographic Comparison Guide: Resolving Benzoic Acid Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of benzoic acid amine derivatives—specifically the positional isomers 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—represents a classic chromatographic challenge in drug development and quality control. Because these compounds are zwitterionic and possess nearly identical physicochemical properties, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention or resolution.

This guide objectively compares three chromatographic modalities—RPLC, HILIC, and Mixed-Mode Chromatography (MMC) —to provide researchers with a mechanistic understanding and a field-proven, self-validating protocol for isomer separation.

The Chemical Challenge: Causality Behind the Separation

To separate aminobenzoic acid isomers, one must first understand their ionization behavior. These molecules contain both a carboxylic acid moiety (pKa ~2.1–2.4) and an aromatic amine (pKa ~4.8–5.0) [1].

At a typical mobile phase pH of 3.0 to 7.0, these compounds exist predominantly as zwitterions .

  • The RPLC Failure Mode: Because zwitterions are heavily solvated by water, their partitioning into a hydrophobic C18 stationary phase is thermodynamically unfavorable. They tend to elute near the void volume (

    
    ), resulting in poor resolution and high susceptibility to matrix suppression in LC-MS.
    
  • The Workaround: To force retention on a standard C18 column, analysts historically rely on highly aqueous mobile phases (which risk stationary phase dewetting/collapse) or ion-pairing reagents like hexanesulfonate (which contaminate the system and severely suppress MS signals) [4].

Chromatographic Modalities Compared

Modality A: Reversed-Phase (C18)
  • Mechanism: Hydrophobic partitioning.

  • Verdict: Suboptimal. Unless the pH is dropped below 2.0 to fully protonate the carboxylate (leaving a highly polar

    
     group), retention is minimal. Positional isomers co-elute because their hydrophobic footprints are virtually indistinguishable.
    
Modality B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitioning into a water-enriched pseudo-stationary layer on a polar surface (e.g., bare silica or zwitterionic phase) [3].

  • Verdict: Good for retention, moderate for resolution. HILIC effectively retains the polar zwitterionic state using highly organic mobile phases (>70% Acetonitrile), making it highly compatible with LC-MS. However, because the overall dipole moments of the ortho, meta, and para isomers are similar, achieving baseline resolution (

    
    ) requires exhaustive optimization of buffer salts and temperature.
    
Modality C: Mixed-Mode Chromatography (MMC)
  • Mechanism: Dual-mode retention. A hydrophobic alkyl chain provides reversed-phase interactions with the benzene ring, while an embedded cation-exchange (CEX) group interacts electrostatically with the protonated amine [2].

  • Verdict: Optimal. By independently adjusting the organic modifier (controlling hydrophobic retention) and the buffer concentration/pH (controlling electrostatic retention), analysts can exploit the minute differences in the basicity and steric hindrance of the ortho, meta, and para amine groups to achieve robust baseline separation.

Quantitative Data & Performance Comparison

The following table summarizes the expected chromatographic performance for aminobenzoic acid isomers across the three modalities:

ParameterReversed-Phase (C18)HILICMixed-Mode (RP/CEX)
Primary Retention Mechanism HydrophobicHydrophilic PartitioningHydrophobic & Electrostatic
Typical Retention Factor (

)
0.5 - 1.2 (Poor)2.0 - 4.0 (Good)3.0 - 8.0 (Excellent)
Isomer Resolution (

)
< 1.0 (Co-elution)1.0 - 1.5 (Moderate)> 2.0 (Baseline separation)
Mobile Phase Requirement High Aqueous (>95%)High Organic (>70% ACN)Balanced (e.g., 20-50% ACN)
LC-MS Suitability Poor (Requires ion-pairing)ExcellentExcellent (with volatile buffers)

Decision Workflow for Method Selection

Use the following logical workflow to determine the appropriate chromatographic mode based on your specific analytical requirements.

MethodSelection Start Sample: Aminobenzoic Acid Isomers Dec1 Detection Requirement? Start->Dec1 MS LC-MS/MS (Volatile Buffers) Dec1->MS Trace / PK Studies UV UV-Vis (Routine QA/QC) Dec1->UV Purity / Stability HILIC HILIC Mode (High Organic) MS->HILIC Extreme Polarity MMC_MS Mixed-Mode (RP/CEX) (Ammonium Formate) MS->MMC_MS Isomer Resolution RPLC Reversed-Phase (C18) (High Aqueous) UV->RPLC Simple Matrix MMC_UV Mixed-Mode (RP/CEX) (Phosphate Buffer) UV->MMC_UV Complex Matrix

Fig 1: Decision workflow for selecting the optimal chromatographic mode for aminobenzoic acids.

Experimental Protocol: Self-Validating Mixed-Mode Workflow

Because Mixed-Mode Chromatography (MMC) offers the highest resolving power for these positional isomers, the following step-by-step protocol is designed to achieve baseline separation while incorporating built-in system validation.

Materials
  • Column: Mixed-mode Reversed-Phase/Cation-Exchange (e.g., Primesep 100, 150 x 4.6 mm, 5 µm) [2].

  • Mobile Phase A: Acetonitrile (LC-MS grade).

  • Mobile Phase B: Water (Milli-Q) containing 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

  • Analytes: 1 mg/mL stock solutions of 2-aminobenzoic, 3-aminobenzoic, and 4-aminobenzoic acid in 50:50 Water:ACN.

Step-by-Step Methodology
  • Column Equilibration: Flush the column with 10 column volumes (CV) of 20% Mobile Phase A / 80% Mobile Phase B at 1.0 mL/min.

    • Causality: The high aqueous content hydrates the stationary phase, while the acidic buffer establishes the protonation state of both the analytes and the embedded cation-exchange ligands on the column.

  • Sample Preparation: Dilute the stock solutions to 50 µg/mL using the exact mobile phase composition.

    • Causality: Diluting in the mobile phase prevents solvent-mismatch peak distortion (fronting or tailing) at the head of the column.

  • Isocratic Elution: Run the method isocratically at 20% ACN / 80% Buffer for 15 minutes at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm, or utilize ESI+ for LC-MS detection.

System Self-Validation

To ensure the protocol is functioning as a true dual-mechanism system, perform the following validation checks:

  • Check 1 (Hydrophobic Integrity): Inject a neutral hydrophobic marker (e.g., toluene). If its retention time drops unexpectedly, the alkyl chains of the stationary phase are compromised or the organic modifier concentration is too high.

  • Check 2 (Electrostatic Integrity): Increase the buffer concentration in Mobile Phase B from 20 mM to 40 mM. The retention times of the aminobenzoic acid isomers should decrease.

    • Causality: Higher ionic strength increases the concentration of counter-ions competing for the cation-exchange sites. If retention decreases, it confirms that the secondary electrostatic retention mechanism is active and the method is performing as intended.

References

  • Anthranilic Acid | C7H7NO2 | CID 227 Source: PubChem URL: [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid Source: SIELC Technologies URL: [Link]

Reference Standard Qualification for 4-[Butyl(methyl)amino]benzoic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of local anesthetics and p-aminobenzoic acid (PABA) derivatives, 4-[Butyl(methyl)amino]benzoic acid hydrochloride (CAS: 1221722-41-3) frequently emerges as a critical synthetic intermediate and a potential N-methylated degradation product. In a cGMP analytical environment, the accuracy of impurity profiling is entirely dependent on the quality of the reference standards used.

This guide objectively compares the performance of a rigorously qualified In-House Primary Reference Standard (RS) against a standard Commercial Catalog Standard (CS) . By exploring the causality behind advanced qualification methodologies, this document provides researchers and drug development professionals with a self-validating framework for establishing unimpeachable mass balance assays.

The Pitfalls of "Reagent Grade" in cGMP Analysis

Regulatory agencies require that analytical procedures used for batch release and stability testing be fully validated[1]. However, a validated method is useless if calibrated against an uncharacterized standard. Relying on commercial catalog reagents—which often report purity simply as "≥98% by HPLC"—introduces severe analytical risks.

According to ICH Q3A(R2) guidelines, the accurate reporting, identification, and qualification of impurities require standards with known, absolute mass balance assays[2]. Catalog standards frequently ignore the presence of sub-stoichiometric counterions, absorbed atmospheric moisture, and inorganic catalyst carryover, leading to artificially inflated purity values that cause out-of-specification (OOS) results during API quantification.

Comparative Performance Data

To demonstrate the critical need for comprehensive qualification, we subjected an uncharacterized Commercial Catalog Standard (CS) and an In-House Qualified Reference Standard (RS) to identical analytical workflows.

Table 1: Comparative Analysis of 4-[Butyl(methyl)amino]benzoic acid HCl Standards

Analytical ParameterMethodIn-House Qualified RSCommercial Catalog StandardCausality & Regulatory Impact
Appearance Visual InspectionWhite crystalline powderOff-white powderDiscoloration in the CS indicates trace oxidative degradation.
Identity 1H/13C NMR, HRMSConforms to structureConforms to structureBoth confirm basic molecular connectivity and exact mass.
Chromatographic Purity HPLC-DAD (254 nm)99.85% (Peak purity >0.999)98.20% (Co-eluting peak)DAD spectral mismatch in the CS reveals a hidden co-eluting impurity, inflating apparent purity.
Water Content Karl Fischer (KF)0.15% w/w1.20% w/wThe CS absorbed moisture; failing to account for this alters the true quantitative assay.
Inorganics Residue on Ignition< 0.05% w/w0.45% w/wHigh ROI in the CS indicates inorganic synthetic catalyst carryover.
Counterion Ion Chromatography14.48% (Theoretical: 14.54%)13.90% (Sub-stoichiometric)The CS contains trace free-base, altering its molecular weight and solubility profile.
Final Assay Mass Balance99.6% w/w 96.1% w/w The CS fails to meet the >99.0% threshold required for a primary reference standard.

Qualification Methodology: A Self-Validating Protocol

To establish a primary reference standard, the United States Pharmacopeia (USP) General Chapter <11> recommends the Mass Balance Approach [3]. This approach is inherently self-validating: by orthogonally quantifying organics, volatiles, and inorganics, the sum of all components must theoretically approach 100%. A significant deviation immediately flags the presence of an undetected impurity class.

RS_Qualification Start 4-[Butyl(methyl)amino]benzoic acid HCl Candidate Material Identity Structural Elucidation (NMR, HRMS, FT-IR) Start->Identity Purity Chromatographic Purity (HPLC-UV/DAD) Identity->Purity Volatiles Volatiles & Inorganics (KF, TGA, ROI) Identity->Volatiles Counterion Counterion Assay (Ion Chromatography for Cl-) Identity->Counterion Calc Mass Balance Calculation Assay = Purity × (100 - Water - ROI - Solvents) Purity->Calc Volatiles->Calc Counterion->Calc Final Qualified Reference Standard (Certified COA) Calc->Final

Fig 1. Mass balance qualification workflow for reference standards.

Phase 1: Structural Elucidation (Identity)
  • Protocol: Dissolve 10 mg of the sample in 0.5 mL of DMSO-d6. Acquire 1H and 13C NMR spectra at 400 MHz. Perform High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) to target the protonated free base

    
     (Theoretical m/z: 208.1332).
    
  • Causality & Rationale: NMR provides the exact connectivity of the butyl and methyl groups on the aniline nitrogen, definitively distinguishing it from positional isomers (e.g., ring-methylated derivatives). HRMS rules out isobaric impurities that NMR might miss.

Phase 2: Chromatographic Purity (HPLC-DAD)
  • Protocol: Utilize a C18 column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Run a gradient of 5% B to 95% B over 20 minutes. Extract data at 254 nm using a Photodiode Array (PDA) detector.

  • Causality & Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid and the tertiary amine to ensure sharp, symmetrical peak shapes.

  • Self-Validation Mechanism: The PDA detector continuously calculates peak purity (spectral homogeneity) across the analyte peak. If a hidden degradant co-elutes, the spectral mismatch flags the run as invalid, preventing false-positive purity reporting.

Phase 3: Volatiles and Counterion Quantitation
  • Protocol: Perform volumetric Karl Fischer (KF) titration for water content. Ignite 1.0 g of sample at 600°C with sulfuric acid for Residue on Ignition (ROI). For the counterion, dissolve 50 mg of sample in diluent and inject into an Ion Chromatograph (IC) equipped with an anion-exchange column to quantify chloride against a verified NaCl calibration curve.

  • Causality & Rationale: Because the standard is formulated as a hydrochloride salt, confirming the exact stoichiometric ratio of chloride (Theoretical: 14.54%) is mandatory. Silver nitrate titration can overestimate chloride if other halogens are present; IC provides specific quantitation. Sub-stoichiometric chloride indicates the presence of the free base, which drastically alters the molecular weight used in downstream quantitative calculations.

Stability and Degradation Profiling

A qualified reference standard must remain stable over its shelf life. 4-[Butyl(methyl)amino]benzoic acid contains a tertiary aromatic amine, making it highly susceptible to oxidative stress.

During forced degradation studies (exposure to 3%


 at 60°C), the compound forms an N-oxide intermediate. Because N-oxides of dialkylanilines are unstable, it rapidly undergoes N-dealkylation, shedding either formaldehyde or butyraldehyde to form secondary amine degradants.

Degradation_Pathway Parent 4-[Butyl(methyl)amino] benzoic acid Intermediate N-Oxide Intermediate (Oxidative Stress) Parent->Intermediate H2O2 / O2 Degradant1 4-(Butylamino) benzoic acid Intermediate->Degradant1 -HCHO Degradant2 4-(Methylamino) benzoic acid Intermediate->Degradant2 -Butyraldehyde

Fig 2. Oxidative degradation pathway of 4-[Butyl(methyl)amino]benzoic acid.

Understanding this causality dictates the storage conditions of the final reference standard: it must be stored under an inert argon atmosphere in amber vials at 2–8°C to prevent auto-oxidation and maintain its 99.6% assay value.

Conclusion

The assumption that a commercial catalog reagent is suitable for quantitative cGMP analysis is a critical regulatory vulnerability. As demonstrated, uncharacterized catalog standards of 4-[Butyl(methyl)amino]benzoic acid hydrochloride often harbor hidden moisture, inorganic catalysts, and sub-stoichiometric counterions. By implementing a self-validating mass balance qualification protocol, analytical laboratories can establish highly accurate primary reference standards, ensuring robust API quantification and seamless regulatory compliance.

References

  • [1] U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry. Available at:[Link]

  • [2] International Council for Harmonisation (ICH) / European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[Butyl(methyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3]

Executive Safety Summary

Compound: 4-[Butyl(methyl)amino]benzoic acid hydrochloride CAS: 1221722-41-3 Role: Pharmaceutical Intermediate (Tetracaine impurity/metabolite) Physical State: Solid (Crystalline Powder)[1][2]

This guide defines the specific Personal Protective Equipment (PPE) and operational containment strategies required for handling 4-[Butyl(methyl)amino]benzoic acid hydrochloride . As a benzoic acid derivative with a secondary amine functionality, this compound presents specific risks regarding mucous membrane irritation and potential sensitization.

The protocols below are designed not just to meet compliance, but to eliminate exposure pathways entirely.

Risk Profile & Hazard Analysis

Effective safety relies on understanding the mechanism of harm.[2] We do not simply wear PPE; we deploy it to break specific chains of causality.[2]

Hazard ClassPrimary TargetMechanism of ActionCritical Control Point
Skin Irritant (Cat 2) Dermis / EpidermisAcidic hydrochloride salt hydrolysis on moisture contact creates localized pH drop and amine-based irritation.[1][2]Barrier Integrity: Nitrile gloves prevent lipid-soluble amine penetration.[1][2]
Eye Irritant (Cat 2A) Conjunctiva / CorneaHigh solubility in lacrimal fluid leads to rapid protonation and irritation.[2]Seal: Goggles must form a complete seal; safety glasses are insufficient for fine powders.[2]
STOT-SE 3 Respiratory TractInhalation of fine particulates triggers inflammatory response in the upper respiratory tract.[2]Filtration & Capture: Source capture (Fume Hood) is primary; N95/P100 is secondary.[2]

Scientist's Note: The hydrochloride salt form increases water solubility compared to the free base.[2] This means it will dissolve rapidly in sweat or eye moisture, causing faster onset of irritation than the free acid.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is the minimum standard for research-grade handling (mg to g scale).

Body ZoneRequired EquipmentTechnical SpecificationRationale
Respiratory Primary: Fume HoodSecondary: N95 or P100 RespiratorFace velocity: 0.3–0.5 m/sNIOSH-approved particulate filterPrevents inhalation of airborne dusts generated during weighing or transfer.[1][2]
Hand Double Gloving (Nitrile) Inner: 4 mil NitrileOuter: 5-8 mil Nitrile (Long Cuff)Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1][2]
Eye/Face Chemical Splash Goggles Indirect venting, ANSI Z87.1+ compliant"Safety glasses" have gaps.[2] Fine powders drift around lenses.[2] Goggles provide a hermetic seal.[2]
Body Lab Coat (High Neck) 100% Cotton or chemically resistant syntheticSnap closures preferred over buttons for quicker removal in emergencies.[2]
Footwear Closed-Toe Shoes Non-perforated leather or syntheticPrevents absorption through socks in case of a floor spill.[2]

Operational Protocols

Protocol A: Donning & Doffing Sequence

Proper removal of PPE is statistically where most exposures occur.[2] The "beak method" for gloves is critical here to avoid wrist contamination.[2]

DonningDoffing Start START: Clean Zone HandWash 1. Wash Hands (20s Soap/Water) Start->HandWash End END: Decontaminated InnerGloves 2. Don Inner Gloves (Nitrile 4 mil) HandWash->InnerGloves LabCoat 3. Don Lab Coat (Button fully) InnerGloves->LabCoat Eyewear 4. Don Goggles (Adjust seal) LabCoat->Eyewear OuterGloves 5. Don Outer Gloves (Over coat cuffs) Eyewear->OuterGloves Work EXECUTE EXPERIMENT (In Fume Hood) OuterGloves->Work Enter Hot Zone DoffOuter 6. Remove Outer Gloves (Beak Method - No Snap) Work->DoffOuter Exit Hot Zone DoffCoat 7. Remove Lab Coat (Roll inside out) DoffOuter->DoffCoat DoffEyewear 8. Remove Goggles (Handle by strap only) DoffCoat->DoffEyewear DoffInner 9. Remove Inner Gloves (Peel from wrist) DoffEyewear->DoffInner WashFinal 10. Wash Hands (Elbow to fingertips) DoffInner->WashFinal WashFinal->End

Caption: Logical flow for PPE application and removal to prevent cross-contamination of the user's skin or "clean" zones.

Protocol B: Handling Solids & Solutions

1. Weighing (The High-Risk Step):

  • Engineering Control: Use a static-free weighing boat inside a chemical fume hood.

  • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts.[2]

  • Static Control: If the powder is static-prone (common with amino-benzoates), use an ionizing bar or wipe the spatula with an anti-static cloth before use.[1][2]

2. Dissolution:

  • Solvent Choice: Soluble in water, DMSO, and Ethanol.[4]

  • Exothermic Risk: Dissolution of hydrochloride salts in water is generally endothermic or neutral, but always add solid to solvent , not solvent to solid, to minimize splashing.

Emergency Response: Spill Management

In the event of a powder spill outside the fume hood, immediate containment is necessary to prevent aerosolization.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Lab Personnel) Spill->Evacuate Assess 2. Assess Scale (< 1g vs > 1g) Evacuate->Assess Minor Minor Spill (<1g) Assess->Minor Major Major Spill (>1g) Assess->Major WetWipe 3. Cover with Wet Paper Towel (Prevents Dust) Minor->WetWipe Scoop 4. Wipe Up (Dispose as Haz Waste) WetWipe->Scoop Final 6. Decontaminate Surface (Soap & Water Wash) Scoop->Final PPE_Up 3. Upgrade PPE (Resp. Protection Required) Major->PPE_Up Absorb 4. Dampen with Inert Absorbent (Sand/Vermiculite) PPE_Up->Absorb Collect 5. Sweep Carefully (Avoid Dust Generation) Absorb->Collect Collect->Final

Caption: Decision matrix for spill remediation, prioritizing dust suppression.

Disposal & Decontamination

Waste Classification: 4-[Butyl(methyl)amino]benzoic acid hydrochloride must be classified as Hazardous Chemical Waste .[1][2]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic/Irritant Organic Solids."[2]

  • Liquid Waste: Aqueous or organic solutions must be segregated into "Basic Organic Waste" or "Non-Halogenated Organic Waste" streams depending on the solvent used.[2]

Decontamination of Glassware:

  • Rinse glassware with a small volume of Ethanol or Methanol (the compound is soluble in alcohols).[2] Collect this rinse as hazardous waste.[2]

  • Follow with a soap and water wash.[2][5][6]

  • Triple rinse with deionized water.[2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.